Hydroquinone-d6
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3,6-dideuteriooxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H/i1D,2D,3D,4D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGBRXMKCJKVMJ-UDDMDDBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])O[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464279 | |
| Record name | Hydroquinone-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71589-26-9 | |
| Record name | Hydroquinone-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROQUINONE-D6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Hydroquinone-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of hydroquinone-d6 (benzene-1,4-diol-d6), a deuterated analog of hydroquinone. Due to its utility as an internal standard in analytical studies and its applications in mechanistic investigations, a thorough understanding of its preparation and analytical profile is crucial for researchers in various scientific disciplines, including drug development.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through catalytic hydrogen-deuterium (H-D) exchange. This process involves the replacement of hydrogen atoms with deuterium atoms on both the aromatic ring and the hydroxyl groups of hydroquinone.
Experimental Protocol: Catalytic Hydrogen-Deuterium Exchange
A general, yet effective, protocol for the synthesis of this compound involves the use of a platinum or palladium catalyst in the presence of a deuterium source, typically deuterium oxide (D₂O).
Materials:
-
Hydroquinone
-
Deuterium Oxide (D₂O, 99.8 atom % D)
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (10% Pd/C)
-
Deuterated solvent (e.g., D₂O or deuterated acetic acid) for work-up and purification.
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine hydroquinone and a catalytic amount of either platinum(IV) oxide or palladium on carbon (typically 5-10 mol%).
-
Deuterium Source Addition: Add a significant excess of deuterium oxide to the reaction mixture. The large excess of D₂O drives the equilibrium towards the deuterated product.
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature ranging from 150 to 200 °C. The reaction is typically run for 24 to 72 hours under autogenous pressure. The optimal temperature and reaction time may vary depending on the chosen catalyst and desired level of deuteration.
-
Work-up: After cooling the reaction mixture to room temperature, the catalyst is removed by filtration through a pad of celite. The filtrate, containing the deuterated hydroquinone, is then concentrated under reduced pressure.
-
Purification: The crude this compound is purified by recrystallization from a suitable deuterated solvent, such as D₂O or a mixture of D₂O and deuterated acetic acid, to yield the final product as a crystalline solid.
The logical workflow for the synthesis and purification of this compound is depicted in the following diagram:
An In-depth Technical Guide to the Core Physical and Chemical Properties of Hydroquinone-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of Hydroquinone-d6. Intended for researchers, scientists, and professionals in drug development, this document consolidates critical data, outlines detailed experimental methodologies, and visualizes key concepts to facilitate a deeper understanding and application of this deuterated compound.
Introduction to this compound
This compound is a deuterated form of hydroquinone, an aromatic organic compound. In this compound, the six hydrogen atoms on the benzene ring and the two hydroxyl groups are replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution imparts unique properties to the molecule, making it a valuable tool in various scientific applications, including as an internal standard in mass spectrometry-based quantitative analysis, in mechanistic studies of chemical reactions, and in the development of deuterated drugs to alter metabolic profiles.
Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in experimental settings. While some properties are similar to its non-deuterated counterpart, the increased mass due to deuterium substitution can lead to subtle differences.
General Properties
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 71589-26-9[1] |
| Molecular Formula | C₆D₆O₂ |
| Molecular Weight | 116.15 g/mol [2][3] |
| Appearance | Solid |
| Isotopic Purity | ≥98 atom % D[2] |
| Chemical Purity | ≥99% (CP)[2] |
Thermal Properties
The melting and boiling points of this compound are provided in Table 2. It is important to note that these values are often cited from literature for the non-deuterated hydroquinone and should be considered as approximate for the deuterated compound.
| Property | Value |
| Melting Point | 174-177 °C (lit.)[2][4] |
| Boiling Point | 285 °C (lit.)[2][4] |
Solubility
Chemical Properties and Stability
The chemical behavior of this compound is largely similar to that of hydroquinone. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect in reactions where C-H bond cleavage is the rate-determining step. This compound, like its non-deuterated analog, is susceptible to oxidation, especially in the presence of light and air, to form p-benzoquinone. Therefore, it should be stored in a cool, dark place under an inert atmosphere.
Experimental Protocols
Detailed methodologies for the characterization of this compound are essential for ensuring its identity and purity.
Synthesis and Purification
Synthesis: this compound is typically synthesized via a hydrogen-deuterium exchange reaction. This involves treating hydroquinone with a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst and at elevated temperatures, to facilitate the exchange of protons for deuterons on both the aromatic ring and the hydroxyl groups.
Purification: Following synthesis, the crude this compound is purified to remove any unreacted starting material and partially deuterated species. Recrystallization from a suitable solvent is a common method for purification.
Analytical Characterization
NMR spectroscopy is a primary technique for confirming the isotopic enrichment and purity of this compound.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: In a fully deuterated sample, no signals should be observed in the ¹H NMR spectrum. The presence of any residual signals corresponding to hydroquinone (aromatic protons around 6.58 ppm and hydroxyl protons around 8.59 ppm in DMSO-d₆) indicates incomplete deuteration. The level of residual protons can be quantified by integrating these signals against a known internal standard.
²H (Deuterium) NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve the this compound sample in a non-deuterated solvent.
-
Instrumentation: Use an NMR spectrometer equipped with a deuterium probe. The experiment is typically run unlocked.
-
Analysis: The ²H NMR spectrum will show signals corresponding to the deuterium atoms on the aromatic ring and the hydroxyl groups. The chemical shifts in the ²H NMR spectrum are expected to be very similar to the corresponding proton chemical shifts.[5][7]
FTIR spectroscopy can be used to confirm the presence of characteristic functional groups and the incorporation of deuterium.
ATR-FTIR Spectroscopy Protocol:
-
Sample Preparation: Place a small amount of the solid this compound sample directly on the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: The spectrum is expected to show a broad O-D stretching band around 2400 cm⁻¹ (shifted from the O-H stretch at ~3300 cm⁻¹) and C-D stretching bands around 2200 cm⁻¹ (shifted from C-H stretches at ~3000 cm⁻¹). The PubChem database provides an ATR-IR spectrum for this compound (Aldrich, Catalog Number 452440).[4]
Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of this compound.
Electron Ionization-Mass Spectrometry (EI-MS) Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use a standard electron ionization source (e.g., 70 eV).
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion.
-
Analysis: The mass spectrum of this compound will show a molecular ion (M⁺) peak at m/z 116. The mass spectrum of non-deuterated hydroquinone shows a molecular ion at m/z 110.[8] The relative intensities of the isotopic peaks can be used to confirm the degree of deuteration.
Conclusion
This technical guide has provided a detailed overview of the core physical and chemical properties of this compound, along with experimental protocols for its synthesis, purification, and characterization. The tabulated data and workflow diagrams are intended to serve as a valuable resource for researchers and scientists working with this important deuterated compound. Accurate characterization using the described analytical techniques is paramount to ensure the quality and reliability of experimental results.
References
- 1. clearsynth.com [clearsynth.com]
- 2. hmdb.ca [hmdb.ca]
- 3. rsc.org [rsc.org]
- 4. This compound | C6H6O2 | CID 11389380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How to run a 2H experiment | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 6. cdn.dal.ca [cdn.dal.ca]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Hydroquinone [webbook.nist.gov]
Hydroquinone-d6 (CAS: 71589-26-9): A Technical Guide for Researchers
For research use only. Not for human or veterinary use.
This technical guide provides an in-depth overview of Hydroquinone-d6 (CAS: 71589-26-9), a deuterated analog of hydroquinone. It is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and visualizations of relevant biological pathways.
Core Compound Information
This compound is a stable, isotopically labeled form of hydroquinone where the six hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically almost identical to its non-deuterated counterpart but can be distinguished by its higher mass.[2] Its primary application lies in accurately quantifying hydroquinone in various biological and environmental matrices.[2]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. Data is compiled from various suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 71589-26-9 | [2][3][4][5][6] |
| Unlabeled CAS Number | 123-31-9 | [4][6] |
| Molecular Formula | C₆D₆O₂ | [7] |
| Linear Formula | C₆D₄(OD)₂ | [3][5] |
| Molecular Weight | 116.15 g/mol | [2][3][5][7] |
| Melting Point | 174-177 °C | [3][5] |
| Boiling Point | 285 °C | [3][5] |
| Form | Solid | [3][5] |
| Isotopic Purity | ≥98 atom % D | [3][5] |
| Assay | ≥99% (CP) | [3][5] |
| InChI Key | QIGBRXMKCJKVMJ-UDDMDDBKSA-N | [2][3] |
| SMILES String | [2H]Oc1c([2H])c([2H])c(O[2H])c([2H])c1[2H] | [3][4] |
Safety and Handling
This compound shares the same hazard profile as hydroquinone. It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects and cancer.[3] It is also very toxic to aquatic life. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.
| Hazard Statement | GHS Code |
| Harmful if swallowed | H302 |
| May cause an allergic skin reaction | H317 |
| Causes serious eye damage | H318 |
| Suspected of causing genetic defects | H341 |
| Suspected of causing cancer | H351 |
| Very toxic to aquatic life | H400 |
Experimental Protocols
The primary utility of this compound is as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a representative protocol for the quantification of hydroquinone in a cosmetic cream sample, adapted from established HPLC methods for hydroquinone analysis.
Quantification of Hydroquinone in a Cosmetic Matrix using LC-MS with this compound Internal Standard
Objective: To determine the concentration of hydroquinone in a cosmetic cream sample using a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method with this compound as an internal standard.
Materials:
-
Hydroquinone standard
-
This compound (CAS: 71589-26-9)
-
Methanol (HPLC grade)
-
Water (HPLC grade) with 0.1% Formic Acid
-
Cosmetic cream sample
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Centrifuge
-
HPLC system coupled to a mass spectrometer
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of hydroquinone (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the hydroquinone stock solution, prepare a series of calibration standards by serial dilution in methanol to cover the expected concentration range of the sample.
-
Prepare a working internal standard solution of this compound (e.g., 10 µg/mL) by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the cosmetic cream sample into a centrifuge tube.
-
Add a known volume of methanol (e.g., 10 mL) to the tube.
-
Spike the sample with a known amount of the this compound internal standard working solution.
-
Vortex the tube for 5 minutes to ensure thorough mixing and extraction of hydroquinone.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the insoluble matrix components.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
-
LC-MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Monitor Ions:
-
Hydroquinone: m/z 109
-
This compound: m/z 115
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of hydroquinone to the peak area of this compound against the concentration of the hydroquinone calibration standards.
-
Determine the peak area ratio for the unknown sample.
-
Calculate the concentration of hydroquinone in the sample using the regression equation from the calibration curve.
-
Signaling and Metabolic Pathways
Mechanism of Action: Tyrosinase Inhibition
Hydroquinone's primary mechanism of action as a skin-lightening agent is the inhibition of tyrosinase, a key enzyme in the synthesis of melanin.[3][4] By acting as a competitive inhibitor for the tyrosinase enzyme, hydroquinone blocks the conversion of tyrosine to DOPA and subsequently to dopaquinone, thereby reducing the production of melanin.[4]
Caption: Competitive inhibition of tyrosinase by hydroquinone, blocking melanin synthesis.
Metabolic Pathway: Benzene to Hydroquinone
Hydroquinone is a major metabolite of benzene.[2] In the liver, benzene is oxidized by cytochrome P450 enzymes to form benzene oxide, which can then be converted to phenol. Phenol is further hydroxylated to form hydroquinone. This metabolic activation is a critical step in the mechanism of benzene-induced toxicity.
Caption: Simplified metabolic pathway of benzene to hydroquinone in the liver.
Experimental Workflow: Bioanalytical Method using Internal Standard
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of modern bioanalytical method development.[2] The workflow ensures accuracy and precision by correcting for variability during sample processing and analysis.
Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.
References
- 1. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Tyrosinase Inhibitors [614beauty.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic activation of hydroquinone by macrophage peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of Deuterated Hydroquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterated hydroquinone, a stable isotope-labeled analog of hydroquinone, is a compound of increasing interest in pharmaceutical research and development. The substitution of hydrogen with deuterium at strategic positions on the hydroquinone molecule is anticipated to enhance its stability by leveraging the kinetic isotope effect (KIE). This guide provides a comprehensive overview of the theoretical and practical aspects of deuterated hydroquinone's stability and storage. It consolidates the current understanding of its chemical properties, predicted degradation pathways, and recommended handling procedures. Furthermore, this document outlines detailed experimental protocols for assessing the stability of deuterated hydroquinone and presents a rationale for its potential advantages over its non-deuterated counterpart in various applications.
Introduction: The Rationale for Deuteration
Hydroquinone is a phenolic compound widely recognized for its antioxidant and skin-lightening properties. However, its susceptibility to oxidation limits its shelf-life and can lead to the formation of colored degradation products, primarily p-benzoquinone. Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, offers a promising strategy to mitigate this instability.
The foundational principle behind this enhanced stability is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond require a higher activation energy and proceed at a slower rate. In the case of hydroquinone, oxidation is initiated by the abstraction of a hydrogen atom from one of its hydroxyl groups. By replacing these hydroxyl hydrogens and/or aromatic hydrogens with deuterium, the rate of oxidation is expected to be significantly reduced, thereby improving the compound's stability and extending its shelf-life.
Predicted Chemical Stability and Degradation Pathways
The primary degradation pathway for hydroquinone is oxidation to p-benzoquinone, which can be initiated by exposure to light, heat, oxygen, and changes in pH. This process involves the loss of two protons and two electrons.
Due to the KIE, the initial steps of this degradation pathway, which involve the cleavage of the O-D or C-D bonds, are expected to be significantly slower for deuterated hydroquinone compared to its non-deuterated form. This would result in a lower rate of formation of the corresponding deuterated p-benzoquinone and subsequent degradation products.
Recommended Storage and Handling
Proper storage and handling are crucial for maintaining the integrity and purity of deuterated hydroquinone. The following conditions are recommended based on general guidelines for isotopically labeled and oxidatively sensitive compounds:
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature (20-25°C). | Avoids acceleration of degradation reactions that can occur at elevated temperatures. |
| Light | Protect from light. Store in amber vials or opaque containers. | Prevents photo-oxidation, a major degradation pathway for hydroquinone. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, which is a key reactant in the oxidation process. |
| Moisture | Store in a dry environment. Use of desiccants is recommended. | Moisture can facilitate certain degradation reactions. |
| Container | Use well-sealed, non-reactive containers (e.g., glass or appropriate plastic). | Prevents contamination and reaction with container materials. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of deuterated hydroquinone, a comprehensive stability-indicating analytical method must be developed and validated. The following sections outline key experimental protocols that can be adapted for this purpose.
Stability-Indicating HPLC-UV Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach for assessing the stability of hydroquinone and its degradation products.
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 289 nm (for hydroquinone) and 246 nm (for p-benzoquinone) |
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Forced Degradation Studies
Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the analytical method.
Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at room temperature |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 80°C (in solid state and solution) | 48 hours |
| Photostability | ICH Q1B recommended light exposure (UV and visible) | As per guidelines |
Samples should be analyzed at appropriate time points to track the formation of degradation products.
Characterization of Degradation Products
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the identification and characterization of degradation products.
-
LC-MS/MS: Can be used to determine the molecular weights and fragmentation patterns of degradation products, aiding in their structural elucidation.
-
NMR Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information. Deuterium NMR can be used to confirm the position and extent of deuteration and to track any H/D exchange reactions.
Signaling Pathways and Biological Implications
Hydroquinone is known to act as a radical-trapping antioxidant. In the context of cellular processes, it can suppress lipid peroxidation, a key event in ferroptosis, a form of regulated cell death. The enhanced stability of deuterated hydroquinone could lead to a more sustained antioxidant effect in biological systems. A slower rate of metabolism would result in a longer half-life, potentially allowing for lower or less frequent dosing in therapeutic applications.
Conclusion
The deuteration of hydroquinone presents a scientifically sound approach to enhance its chemical stability and, consequently, its utility in research and pharmaceutical applications. The kinetic isotope effect provides a strong theoretical basis for the expectation of reduced oxidative degradation. While direct comparative stability data is not yet widely available, the principles outlined in this guide, along with the provided experimental protocols, offer a robust framework for the systematic evaluation of deuterated hydroquinone's stability profile. Such studies are crucial for unlocking the full potential of this promising compound in the development of more stable and effective products.
The Mechanism of Action of Hydroquinone-d6: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the predicted mechanism of action of hydroquinone-d6, a deuterated isotopologue of the well-established skin-lightening agent, hydroquinone. While direct experimental data on this compound is limited in publicly available literature, this document extrapolates its behavior based on the known molecular mechanisms of hydroquinone and the established principles of the kinetic isotope effect (KIE). Deuteration is anticipated to modulate the metabolic and toxicological profile of hydroquinone, primarily by slowing the rate of enzymatic oxidation. This guide offers a comprehensive overview of the predicted pharmacodynamics, pharmacokinetics, and safety profile of this compound, supported by detailed hypothetical experimental protocols and illustrative signaling pathway diagrams. All quantitative data presented for this compound are predictive and intended to guide future research.
Introduction
Hydroquinone is a phenolic compound widely used in dermatology for the treatment of hyperpigmentation disorders. Its primary mechanism of action involves the inhibition of tyrosinase, the key enzyme in melanin synthesis.[1][2] However, the clinical use of hydroquinone is associated with concerns regarding its metabolic conversion to the toxic metabolite, 1,4-benzoquinone, which can lead to oxidative stress and, in rare cases, exogenous ochronosis.[1]
This compound is a deuterated form of hydroquinone where six hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution is hypothesized to alter the physicochemical properties and metabolic fate of the molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect (KIE).[3][4] This guide explores the potential implications of this effect on the mechanism of action, efficacy, and safety of this compound.
Predicted Mechanism of Action of this compound
The primary mechanism of action of this compound is expected to be identical to that of hydroquinone: the inhibition of tyrosinase.[1][2] Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a precursor of melanin.[5] Hydroquinone acts as a competitive inhibitor of tyrosinase, and also as a substrate, leading to the formation of reactive oxygen species (ROS) that can cause melanocyte cytotoxicity.
Tyrosinase Inhibition
This compound is predicted to bind to the active site of tyrosinase in a manner similar to hydroquinone. The isotopic substitution on the aromatic ring is not expected to significantly alter its affinity for the enzyme.
Diagram 1: Predicted Signaling Pathway of Tyrosinase Inhibition by this compound
Caption: Predicted inhibition of the melanogenesis pathway by this compound.
Predicted Impact of Deuteration on Cytotoxicity
While the primary inhibitory mechanism is expected to be unchanged, the subsequent metabolic fate of this compound within the melanocyte is where the KIE is predicted to have a significant impact. The oxidation of hydroquinone to the cytotoxic 1,4-benzoquinone is a key step in its toxicity profile. By slowing this conversion, this compound may exhibit reduced cytotoxicity towards melanocytes compared to hydroquinone at equivalent concentrations.
Predicted Pharmacokinetics and Metabolism of this compound
The metabolism of hydroquinone is a critical determinant of its efficacy and toxicity. It is primarily metabolized via oxidation to 1,4-benzoquinone, a reaction that can be catalyzed by peroxidases and cytochrome P450 enzymes.[6] This reactive intermediate can then be conjugated with glutathione (GSH) for detoxification or can bind to cellular macromolecules, leading to toxicity.
The Kinetic Isotope Effect on Metabolism
The oxidation of hydroquinone involves the cleavage of C-H bonds on the aromatic ring. The replacement of these hydrogens with deuterium in this compound is predicted to decrease the rate of this oxidation due to the KIE.
Diagram 2: Predicted Metabolic Pathway of this compound vs. Hydroquinone
Caption: Predicted impact of deuteration on the metabolic pathway of hydroquinone.
This slower rate of metabolism is anticipated to lead to:
-
Increased Half-Life: A longer systemic and local half-life of the parent compound, this compound.
-
Reduced Formation of Toxic Metabolites: Lower concentrations of 1,4-benzoquinone-d4, potentially leading to a more favorable safety profile.
Quantitative Data Summary (Predictive)
The following table summarizes the predicted quantitative differences between hydroquinone and this compound based on the principles of the kinetic isotope effect. These values are hypothetical and require experimental validation.
| Parameter | Hydroquinone (Experimental Data) | This compound (Predicted) | Predicted Fold Change |
| Tyrosinase Inhibition (IC50) | ~50-100 µM | ~50-100 µM | No significant change |
| Rate of Oxidation to Benzoquinone | k_H | k_D | k_H / k_D > 1 (Slower) |
| Melanocyte Viability (at equimolar conc.) | Lower | Higher | Increased |
| Systemic Half-life (t1/2) | Shorter | Longer | Increased |
Detailed Experimental Protocols (Hypothetical)
The following are detailed protocols for key experiments that would be necessary to validate the predicted mechanism of action of this compound.
Tyrosinase Inhibition Assay
Objective: To determine and compare the in vitro inhibitory activity of hydroquinone and this compound on mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Hydroquinone and this compound stock solutions
-
Phosphate buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of hydroquinone and this compound in phosphate buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm every minute for 20 minutes to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Diagram 3: Experimental Workflow for Tyrosinase Inhibition Assay
Caption: A typical workflow for an in vitro tyrosinase inhibition assay.
In Vitro Metabolism and Toxicity in Melanoma Cells
Objective: To compare the rate of metabolism and resulting cytotoxicity of hydroquinone and this compound in a human melanoma cell line (e.g., B16-F10).
Materials:
-
B16-F10 melanoma cells
-
DMEM cell culture medium
-
Hydroquinone and this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Cell Viability (MTT Assay):
-
Seed B16-F10 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of hydroquinone and this compound for 24 and 48 hours.
-
Perform the MTT assay according to the manufacturer's instructions to determine cell viability.
-
-
Metabolite Analysis (LC-MS/MS):
-
Treat B16-F10 cells with equimolar concentrations of hydroquinone and this compound for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Collect the cell lysates and culture media.
-
Extract the metabolites using a suitable organic solvent.
-
Analyze the extracts using a validated LC-MS/MS method to quantify the levels of the parent compounds and their respective benzoquinone metabolites.
-
Conclusion and Future Directions
This technical guide presents a predictive framework for understanding the mechanism of action of this compound. The central hypothesis is that deuteration will slow the metabolic oxidation of hydroquinone, leading to a potentially improved safety profile with comparable efficacy. The provided hypothetical experimental protocols offer a roadmap for the necessary in vitro and in vivo studies to validate these predictions.
Future research should focus on:
-
Direct comparative studies of the pharmacokinetics and pharmacodynamics of hydroquinone and this compound in relevant animal models and, eventually, in human clinical trials.
-
Elucidation of the precise kinetic isotope effect on the activity of cytochrome P450 isozymes involved in hydroquinone metabolism.
-
Long-term safety studies to assess the potential for reduced skin irritation and the risk of exogenous ochronosis with this compound.
The development of deuterated drugs represents a promising strategy for optimizing the therapeutic index of existing molecules. This compound holds the potential to be a safer alternative to hydroquinone for the treatment of hyperpigmentation, and the research outlined in this guide will be crucial in realizing this potential.
References
Isotopic Labeling with Hydroquinone-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Hydroquinone-d6 as a valuable tool in isotopic labeling studies. For researchers in drug development, toxicology, and environmental science, this compound offers a robust internal standard for quantitative analysis and a powerful tracer for metabolic fate and pathway elucidation studies. This document provides an overview of its properties, detailed experimental protocols, and a discussion of its application in understanding the biotransformation of hydroquinone.
Core Concepts and Applications
This compound (C₆D₆O₂) is a deuterated analog of hydroquinone, a compound of significant interest due to its widespread industrial use and its role as a metabolite of benzene.[1][2] Its physical and chemical properties are nearly identical to those of its unlabeled counterpart, but its increased mass allows for clear differentiation in mass spectrometry-based analytical techniques. This makes it an ideal internal standard for isotope dilution mass spectrometry, a gold-standard method for accurate quantification of analytes in complex matrices.
The primary applications of this compound include:
-
Quantitative Analysis: As an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods to accurately determine the concentration of hydroquinone in biological and environmental samples.[2][3]
-
Metabolic Studies: To trace the metabolic fate of hydroquinone in vivo and in vitro, identifying and quantifying its metabolites.[1]
-
Toxicological Research: To investigate the mechanisms of hydroquinone-induced toxicity, including its role in oxidative stress and the formation of reactive metabolites.[4]
-
Environmental Fate Studies: To monitor the degradation and transformation of hydroquinone in the environment.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 71589-26-9 | OEM suppliers |
| Molecular Formula | C₆D₆O₂ | OEM suppliers |
| Molecular Weight | 116.15 g/mol | OEM suppliers |
| Synonyms | 1,4-Benzenediol-d6, Perdeuterated hydroquinone | OEM suppliers |
| Appearance | Off-white to light beige solid | OEM suppliers |
| Purity | Typically ≥98% | OEM suppliers |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in quantitative analysis and metabolic studies. These protocols are based on established methods for the analysis of unlabeled hydroquinone and are adapted for use with its deuterated analog.
Quantitative Analysis of Hydroquinone in Biological Matrices using LC-MS and this compound as an Internal Standard
This protocol describes a method for the quantification of hydroquinone in plasma or urine using isotope dilution LC-MS.
1. Materials and Reagents:
-
Hydroquinone (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma/urine (control)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of hydroquinone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the hydroquinone stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve and QC Samples: Spike control plasma or urine with the appropriate amount of hydroquinone working standard solution and a fixed amount of the this compound internal standard working solution. Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Solid Phase Extraction):
-
Thaw plasma/urine samples at room temperature.
-
To 100 µL of sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate hydroquinone from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hydroquinone: Precursor ion > Product ion (to be optimized)
-
This compound: Precursor ion > Product ion (to be optimized)
-
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of hydroquinone to this compound against the concentration of the calibration standards.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentration of hydroquinone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Representative Method Validation Data
The following table summarizes typical validation parameters for a quantitative LC-MS method for hydroquinone, which would be expected to be similar for a method using this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1-5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 85-115% |
Visualization of Experimental Workflow and Metabolic Pathway
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for the quantitative analysis of hydroquinone using this compound as an internal standard.
Tracing the Metabolic Pathway of Hydroquinone
Hydroquinone is known to undergo oxidation to the reactive intermediate p-benzoquinone, which can then be conjugated with glutathione (GSH). This compound can be used to trace this pathway, as the deuterium atoms will be retained in the metabolites.
Conclusion
This compound is an indispensable tool for researchers studying the quantitative disposition and metabolic fate of hydroquinone. Its use as an internal standard in isotope dilution mass spectrometry ensures the highest level of accuracy and precision in quantitative bioanalysis. Furthermore, as a stable isotope tracer, it provides an unambiguous means to follow the biotransformation of hydroquinone, aiding in the characterization of metabolic pathways and the identification of potentially reactive intermediates. The protocols and information provided in this guide serve as a comprehensive resource for the effective implementation of this compound in a research setting.
References
- 1. Development of a physiologically based pharmacokinetic model for hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of hydroquinone and catechol in peripheral blood of benzene-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Arbutin and Hydroquinone in Different Herbal Slimming Products Using Gas Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroquinone: acute and subchronic toxicity studies with emphasis on neurobehavioral and nephrotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Hydroquinone-d6: Suppliers, Purity, and Analysis
For researchers and professionals in drug development, the quality and purity of isotopically labeled compounds are paramount. Hydroquinone-d6, a deuterated analog of hydroquinone, serves as a critical internal standard in bioanalytical studies and as a tracer in metabolic research. This guide provides an in-depth overview of commercially available this compound, focusing on suppliers, purity standards, and the analytical methods used for its characterization.
Suppliers and Purity Specifications
The selection of a reliable supplier is a critical first step in any research endeavor. Purity is typically categorized into chemical purity (the percentage of the compound that is hydroquinone, deuterated or not) and isotopic purity (the percentage of the deuterated compound that contains the desired number of deuterium atoms). Below is a summary of suppliers and their stated purity levels for this compound.
| Supplier | Product Number | Chemical Purity | Isotopic Purity (Atom % D) | CAS Number |
| Cambridge Isotope Laboratories, Inc. | DLM-2306-1 | 98%[1] | Not specified | 71589-26-9[1] |
| C/D/N Isotopes Inc. | D-0813 | Not specified | 98 atom % D[2] | 71589-26-9[2] |
| Clearsynth | Not specified | Certificate of Analysis provided[3] | Not specified | 71589-26-9[3] |
| Benchchem | Not specified | Stated as typically ≥98 atom % D[4] | ≥98 atom % D[4] | 71589-26-9[4] |
Experimental Protocols: Purity Determination and Purification
Ensuring the purity and structural integrity of this compound is essential for its application. The following protocols outline the common analytical and purification techniques employed.
Protocol for Purity and Identity Confirmation
This workflow is a standard procedure for verifying the chemical and isotopic purity of a this compound sample.
Objective: To confirm the identity, chemical purity, and isotopic enrichment of this compound.
Materials:
-
This compound sample
-
Appropriate deuterated solvents (e.g., DMSO-d6 for NMR)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Volumetric flasks and pipettes
Methodology:
-
High-Performance Liquid Chromatography (HPLC) for Chemical Purity:
-
Prepare a standard solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
The chemical purity is determined by the area percentage of the principal peak relative to all other peaks in the chromatogram. A purity level of >95% is often required[5].
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuteration Assessment:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire a Deuterium (²H) NMR spectrum. This is the most direct method for observing the deuterium nuclei and confirming the positions and degree of deuteration[4].
-
Acquire a Proton (¹H) NMR spectrum to identify any residual protons.
-
The spectra should be consistent with the structure of 1,4-Benzenediol-d6, showing signals corresponding to the deuterated aromatic and hydroxyl sites[4].
-
-
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Verification:
-
Prepare a dilute solution of the sample.
-
Infuse the solution into an HRMS instrument.
-
Determine the accurate mass of the molecular ion. This is critical for confirming the elemental composition and verifying the incorporation of six deuterium atoms[4]. The theoretical monoisotopic mass of unlabeled hydroquinone (C₆H₆O₂) is approximately 110.036779 u[4]. The mass of the deuterated analog will be correspondingly higher.
-
Protocol for Purification by Recrystallization
If the initial analysis shows insufficient purity, recrystallization is a common and effective method for purifying solid organic compounds like this compound[4].
Objective: To remove chemical impurities from a crude this compound sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, toluene, or a solvent mixture)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Ice bath
Methodology:
-
Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution to adsorb them. The solution is then hot-filtered to remove the carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of purified crystals. The cooling process can be completed in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, typically in a vacuum oven, to remove any residual solvent. The purity of the final product should be re-assessed using the analytical methods described above.
Application Context: Role in Melanin Synthesis Inhibition
While this guide focuses on the technical aspects of this compound, it's relevant to understand the biological context of its non-deuterated counterpart. Hydroquinone is a well-known skin-lightening agent that functions by inhibiting tyrosinase, a key enzyme in the synthesis of melanin[6][7]. This action disrupts the conversion of tyrosine to melanin, thereby reducing hyperpigmentation[6]. This compound is used in pharmacokinetic and metabolic studies to precisely track the absorption, distribution, metabolism, and excretion of hydroquinone in these dermatological applications.
References
- 1. Hydroquinone (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2306-1 [isotope.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | 71589-26-9 | Benchchem [benchchem.com]
- 5. britiscientific.com [britiscientific.com]
- 6. Hydroquinone | BHM Chemicals [bhm-chemicals.com]
- 7. HYDROQUINONE USP Supplier | 123-31-9 | Your Reliable Distributor UPIglobal [upichem.com]
In-Depth Technical Guide on the Safety and Handling of Hydroquinone-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for Hydroquinone-d6, a deuterated form of the aromatic organic compound hydroquinone. This document is intended for use by professionals in research and drug development who are familiar with laboratory safety procedures. It outlines the known hazards, handling procedures, and relevant toxicological data, with the understanding that while data for the non-deuterated form is informative, the specific toxicological properties of this compound have not been fully elucidated.
Chemical and Physical Properties
This compound is a stable, isotopically labeled version of hydroquinone where hydrogen atoms have been replaced with deuterium. This labeling is useful in various research applications, including metabolic studies and as an internal standard in analytical chemistry.[1]
| Property | Value | Reference |
| Chemical Name | 1,4-Benzenediol-d6 | [1] |
| Synonyms | This compound, Perdeuteriohydroquinone, 1,4-Dihydroxybenzene-d6 | [1] |
| CAS Number | 71589-26-9 | [1][2] |
| Molecular Formula | C₆D₆O₂ | [2] |
| Molecular Weight | 116.15 g/mol | [1] |
| Appearance | Light-colored crystalline solid | [3] |
| Melting Point | 170 - 174 °C | [4] |
| Boiling Point | 285 - 287 °C | [4] |
| Solubility | Soluble in water | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The hazard classifications are based on data from the non-deuterated form, hydroquinone, and are expected to be similar for the deuterated compound.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed.[5] |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction.[5] |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage.[5] |
| Germ Cell Mutagenicity | Category 2 | Warning | H341: Suspected of causing genetic defects.[5] |
| Carcinogenicity | Category 2 | Warning | H351: Suspected of causing cancer.[5] |
| Aquatic Toxicity (Acute) | Category 1 | Warning | H400: Very toxic to aquatic life.[5] |
| Aquatic Toxicity (Chronic) | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects. |
Toxicological Data
| Toxicity Metric | Value | Species | Route | Reference |
| LD50 (Oral) | >375 mg/kg | Rat | Oral | [6] |
| LD50 (Dermal) | >2000 mg/kg | Rabbit | Dermal | [6] |
| Immediately Dangerous to Life or Health (IDLH) | 50 mg/m³ | Human | Inhalation | [7] |
Human Health Effects:
-
Acute Exposure: Ingestion of large amounts of hydroquinone can cause tinnitus, dizziness, headache, nausea, and vomiting.[8] It is also a skin and eye irritant.[8][9]
-
Chronic Exposure: Long-term occupational exposure to hydroquinone dust can lead to eye irritation and impaired vision.[8] There is limited evidence of carcinogenicity in animals.[9]
Safe Handling and Storage
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following provides general guidance.
Engineering Controls
-
Work with this compound in a well-ventilated area.
-
Use a chemical fume hood, especially when handling powders or solutions that may generate aerosols.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
-
Protect from light and moisture.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]
Experimental Protocols
General Laboratory Workflow for Handling this compound Powder
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound and should be optimized for the specific cell line and experimental conditions.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cell line.
Materials:
-
Selected mammalian cell line (e.g., HepG2, HaCaT)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
This compound
-
Sterile, tissue culture-treated 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, sterile water) and serially dilute it in cell culture medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Metabolism and Potential Signaling Pathway
Hydroquinone is metabolized in the body, primarily in the liver, through conjugation with glucuronic acid and sulfate. A minor but toxicologically significant pathway involves the oxidation of hydroquinone to the reactive metabolite, 1,4-benzoquinone. This metabolite can then be conjugated with glutathione. The deuteration in this compound may slow down the rate of metabolism (kinetic isotope effect), potentially altering its pharmacokinetic and toxicodynamic properties.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[9]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[9]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[9]
Disposal Considerations
Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. It is considered a hazardous waste. Do not allow it to enter drains or waterways.
Disclaimer: This guide is intended for informational purposes only and does not substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.
References
- 1. Hydroquinone (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2306-1 [isotope.com]
- 2. This compound | C6H6O2 | CID 11389380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydroquinone | C6H4(OH)2 | CID 785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemical-label.com [chemical-label.com]
- 6. Hydroquinone: acute and subchronic toxicity studies with emphasis on neurobehavioral and nephrotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroquinone - IDLH | NIOSH | CDC [cdc.gov]
- 8. epa.gov [epa.gov]
- 9. nj.gov [nj.gov]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to Hydroquinone-d6
For researchers, scientists, and drug development professionals, understanding the properties and synthesis of isotopically labeled compounds is crucial for a variety of applications, including metabolic studies, mechanistic investigations, and as internal standards in quantitative analysis. This guide provides a detailed overview of Hydroquinone-d6, a deuterated analog of hydroquinone, focusing on its molecular characteristics and a general experimental workflow for its synthesis and analysis.
Core Molecular Data
A fundamental aspect of working with any chemical compound is understanding its molecular formula and weight. The following table summarizes these key quantitative data for both Hydroquinone and its deuterated form, this compound, for easy comparison.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Hydroquinone | C₆H₆O₂[1] | 110.112[1] |
| This compound | C₆D₆O₂[2][3] | 116.15[2][4][5] |
Experimental Protocols: Synthesis and Analysis
The synthesis of this compound is most commonly achieved through a hydrogen-deuterium exchange reaction. This process involves the substitution of hydrogen atoms on the hydroquinone molecule with deuterium atoms.
Synthesis of this compound
A general method for the synthesis of this compound involves the following steps:
-
Reaction Setup : Hydroquinone is dissolved in a deuterium source, typically deuterium oxide (D₂O), which serves as the deuterating agent.
-
Catalysis : To facilitate the exchange reaction, a catalyst may be employed.
-
Reaction Conditions : The mixture is typically heated under reflux for a specified period to drive the hydrogen-deuterium exchange. The exact temperature and duration can be optimized based on the desired level of deuteration.
-
Purification : Following the reaction, the crude this compound is purified to remove any unreacted starting material, partially deuterated species, and other impurities. Recrystallization is a common and effective method for purifying the solid product. The crude compound is dissolved in a suitable solvent, and upon cooling, the purified this compound crystallizes out, leaving impurities behind in the solution.
Analysis of this compound
To confirm the identity, purity, and isotopic enrichment of the synthesized this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique.
-
¹H NMR (Proton NMR) : This is used to detect any residual protons in the molecule. In a fully deuterated sample, the proton signals should be absent or significantly diminished. This analysis helps in assessing the completeness of the deuteration process.
-
²H NMR (Deuterium NMR) : This technique is used to confirm the presence and location of deuterium atoms in the molecule.
-
Mass Spectrometry (MS) : Mass spectrometry can be used to confirm the molecular weight of this compound, which will be higher than that of unlabeled hydroquinone due to the presence of deuterium atoms.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound.
References
Applications of Deuterated Standards in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Deuterated standards, molecules in which one or more hydrogen atoms are replaced by their stable isotope deuterium, are indispensable tools in modern scientific research. Their unique physicochemical properties, particularly the kinetic isotope effect, provide significant advantages in a wide range of applications, from enhancing the precision of analytical measurements to elucidating complex biological pathways and improving the pharmacokinetic profiles of therapeutic drugs. This in-depth technical guide explores the core applications of deuterated standards, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.
Enhancing Quantitative Analysis with Deuterated Internal Standards
In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), deuterated compounds are the gold standard for internal standards. Being chemically identical to the analyte of interest, they co-elute during chromatography but are distinguishable by their higher mass. This allows for accurate correction of variations that can occur during sample preparation, injection, and ionization, thereby significantly improving the accuracy and precision of quantification.[1][2]
Application in Therapeutic Drug Monitoring: Quantification of Immunosuppressants
Therapeutic drug monitoring (TDM) of immunosuppressants like tacrolimus and cyclosporine A is crucial for transplant patients to maintain optimal drug levels, avoiding toxicity while preventing organ rejection. LC-MS/MS methods using deuterated internal standards are the preferred method for their high sensitivity and specificity.[2][3]
This protocol describes the quantitative analysis of tacrolimus in whole blood using its deuterated analog, tacrolimus-D2, as an internal standard.
1. Materials and Reagents:
-
Tacrolimus and Tacrolimus-D2 reference standards
-
Methanol (LC-MS grade)
-
Zinc sulfate solution (0.2 M in water)
-
Whole blood samples (patient samples, calibrators, and quality controls)
-
Precipitation reagent: 70:30 (v/v) methanol: 0.2 M zinc sulfate[4]
2. Preparation of Standards and Controls:
-
Stock Solutions: Prepare individual stock solutions of tacrolimus (1 mg/mL) and tacrolimus-D2 (10 µg/mL) in methanol.[4]
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of tacrolimus into drug-free whole blood.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in drug-free whole blood to assess the accuracy and precision of the method.[5]
3. Sample Preparation (Protein Precipitation): [3][4]
-
To 100 µL of whole blood sample (calibrator, QC, or patient sample), add 20 µL of the internal standard working solution (tacrolimus-D2).
-
Add 200 µL of the precipitation reagent (methanol/zinc sulfate solution).
-
Vortex mix for 30 seconds.
-
Incubate at room temperature for 5 minutes.
-
Vortex mix again for 10 seconds.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for tacrolimus and tacrolimus-D2. The exact m/z values will depend on the adduct ion formed (e.g., [M+NH4]+ or [M+Na]+).
5. Data Analysis:
-
Integrate the peak areas of the analyte (tacrolimus) and the internal standard (tacrolimus-D2).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of tacrolimus in the patient and QC samples by interpolating their peak area ratios from the calibration curve.
Elucidating Metabolic Pathways with Deuterated Tracers
Deuterated compounds are powerful tools for tracing the fate of molecules through complex metabolic pathways. By introducing a deuterated substrate, such as glucose or an amino acid, into a biological system (e.g., cell culture or in vivo), researchers can track the incorporation of deuterium into downstream metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This approach, known as metabolic flux analysis, provides a dynamic view of metabolic activity.
Application in Cancer Metabolism Research: Tracing Glucose Metabolism
Cancer cells often exhibit altered metabolism, such as increased glucose uptake and lactate production (the Warburg effect). Deuterated glucose (e.g., [6,6-2H2]-glucose) can be used to trace the pathways of glucose utilization and identify metabolic vulnerabilities in cancer cells.
This protocol outlines a general procedure for a stable isotope tracing experiment using deuterated glucose in cultured cells.
1. Cell Culture and Media Preparation:
-
Culture cells of interest to the desired confluency (typically 70-80%) in standard culture medium.
-
Prepare the tracer medium by supplementing glucose-free medium with a known concentration of the deuterated glucose tracer (e.g., [6,6-2H2]-glucose) and dialyzed fetal bovine serum (to remove endogenous glucose).
2. Tracer Incubation:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove residual unlabeled glucose.
-
Add the pre-warmed tracer medium to the cells.
-
Incubate the cells for a defined period (this will vary depending on the metabolic pathway of interest and may require a time-course experiment).
3. Quenching and Metabolite Extraction: [6][7][8]
-
To rapidly halt metabolic activity (quenching), aspirate the tracer medium and immediately wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells on dry ice.
-
Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed in a cold centrifuge to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
4. Analysis of Deuterium Incorporation:
-
Mass Spectrometry (MS): Analyze the metabolite extracts using high-resolution MS to determine the mass isotopologue distribution of key metabolites. The mass shift due to deuterium incorporation reveals the extent of labeling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2H NMR can directly detect the presence and position of deuterium in metabolites, providing detailed information about metabolic pathways.
5. Data Analysis:
-
Correct the raw mass isotopologue distribution data for the natural abundance of isotopes.
-
Calculate the fractional contribution of the deuterated tracer to each metabolite pool.
-
Use metabolic flux analysis software to model the data and quantify the rates (fluxes) through different metabolic pathways.
Improving Drug Properties through Deuteration: The Kinetic Isotope Effect
The replacement of hydrogen with deuterium can significantly alter the metabolic fate of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-catalyzed reactions. This phenomenon, known as the kinetic isotope effect (KIE), can be harnessed to improve the pharmacokinetic properties of drugs.
By strategically placing deuterium at sites of metabolic vulnerability, drug developers can:
-
Decrease the rate of metabolism: This can lead to a longer drug half-life, allowing for less frequent dosing.
-
Increase drug exposure: A slower metabolism can result in higher overall drug concentrations in the body.
-
Reduce the formation of toxic metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.
Quantitative Comparison of Deuterated vs. Non-deuterated Drugs
The impact of deuteration on pharmacokinetics is evident in several drugs that have been developed. The following tables summarize the pharmacokinetic parameters of two such drugs, deutetrabenazine and d9-methadone, compared to their non-deuterated counterparts.
Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine
| Parameter | Deutetrabenazine | Tetrabenazine | Fold Change |
| Active Metabolites (α- and β-HTBZ) | |||
| Half-life (t1/2) | ~2x longer | - | ~2 |
| Exposure (AUC) | ~2x higher | - | ~2 |
| Peak Concentration (Cmax) | Marginally increased | - | - |
| Inactive Metabolites | |||
| Ratio of Active to Inactive Metabolites | Increased | - | - |
Data sourced from a study in healthy volunteers.
Table 2: Pharmacokinetic Parameters of d9-Methadone vs. Methadone in Mice
| Parameter | d9-Methadone | Methadone | Fold Change |
| Area Under the Curve (AUC) | - | - | 5.7 |
| Maximum Concentration (Cmax) | - | - | 4.4 |
| Clearance | 0.9 ± 0.3 L/h/kg | 4.7 ± 0.8 L/h/kg | ~0.2 |
Data from a single intravenous dose study in male mice.[7]
Application in Elucidating Signaling Pathways: The mTOR Pathway
The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from nutrients, growth factors, and cellular energy status. Amino acids, particularly leucine, are key activators of the mTORC1 complex. Deuterated amino acids can be used as tracers to study how their metabolism influences mTORC1 activation. For example, by tracing the fate of deuterated leucine, researchers can investigate how its metabolic products contribute to the signaling cascade that activates mTORC1.[9][10][11][12]
Deuterated Standards in NMR Spectroscopy
In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are essential for acquiring high-quality spectra of dissolved analytes. Since deuterium resonates at a different frequency than protons, the solvent signals do not interfere with the signals from the hydrogen-containing analyte.[13] Furthermore, the deuterium signal is used by the NMR instrument to "lock" the magnetic field, ensuring its stability and the reproducibility of the experiment.[14][15]
Beyond their use as solvents, deuterated compounds are instrumental in metabolic studies using 2H NMR. This technique allows for the direct detection and quantification of deuterium incorporation into various metabolites, providing a powerful tool for tracing metabolic pathways.
Experimental Protocol: Sample Preparation for 2H NMR Analysis of Deuterium Incorporation
1. Metabolite Extraction:
-
Follow the quenching and extraction protocol as described in the metabolic tracing section (Section 2.1) to obtain a metabolite extract.
2. Sample Reconstitution:
-
Thoroughly dry the metabolite extract, for example, using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of a non-deuterated solvent (to avoid a large solvent signal in the 2H spectrum). The choice of solvent will depend on the solubility of the metabolites of interest. A small amount of a deuterated solvent can be added for referencing purposes.
3. NMR Tube Preparation:
-
Transfer the reconstituted sample to an NMR tube.
-
Ensure the sample height in the tube is appropriate for the NMR spectrometer being used (typically around 4-5 cm).
4. 2H NMR Data Acquisition:
-
Locking: Acquire the 2H NMR spectrum in unlocked mode to avoid interference from a deuterated lock solvent.
-
Shimming: Perform shimming using the proton signal of the solvent.
-
Pulse Program: Use a standard 1D 2H pulse sequence.
-
Acquisition Parameters: Optimize parameters such as the number of scans (ns) to achieve an adequate signal-to-noise ratio.
5. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline correction.
-
Reference the chemical shifts, for example, to the natural abundance 2H signal of the solvent.
-
Integrate the signals corresponding to the deuterated metabolites to determine the extent of deuterium incorporation.
Conclusion
Deuterated standards are a cornerstone of modern research, enabling advancements across a multitude of scientific disciplines. From providing the accuracy required for clinical diagnostics to unraveling the intricacies of metabolic networks and enhancing the therapeutic potential of drugs, the applications of these isotopically labeled compounds are vast and continue to expand. The detailed protocols and data presented in this guide offer a practical framework for researchers to effectively harness the power of deuterated standards in their own investigations, driving innovation and discovery.
References
- 1. Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. lcms.cz [lcms.cz]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Studies of amino acid sensing by the mTORC 1 pathway [dspace.mit.edu]
- 10. The dawn of the age of amino acid sensors for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of amino acid sensing by the mTORC1 pathway [dspace.mit.edu]
- 12. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deuterium - Wikipedia [en.wikipedia.org]
- 14. Sample Preparation and Data Analysis for NMR-Based Metabolomics. | Semantic Scholar [semanticscholar.org]
- 15. systems.crump.ucla.edu [systems.crump.ucla.edu]
Methodological & Application
Application Note: High-Throughput Analysis of Hydroquinone using Hydroquinone-d6 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroquinone is a phenolic compound widely used in skin-lightening creams and as a reducing agent in various industrial applications. Its use in cosmetics is regulated due to potential health concerns, including skin irritation and ochronosis. Accurate and reliable quantification of hydroquinone in various matrices, such as cosmetic formulations, biological fluids (plasma and urine), and environmental samples, is crucial for both quality control and safety assessment.
This application note describes a robust and sensitive method for the quantitative analysis of hydroquinone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using hydroquinone-d6 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects, variations in sample preparation, and instrument response, thereby ensuring the highest accuracy and precision in quantification.
Principle
The method employs reversed-phase liquid chromatography for the separation of hydroquinone and its deuterated internal standard, this compound. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ions of both hydroquinone and this compound are selectively fragmented to produce specific product ions. The ratio of the peak area of the analyte to that of the internal standard is used for quantification, which corrects for potential variations during the analytical process.
Experimental Protocols
Materials and Reagents
-
Hydroquinone (analytical standard grade)
-
This compound (isotopic purity >98%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA) or other relevant matrix
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL) or 96-well plates
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve hydroquinone and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the hydroquinone primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation (Human Plasma)
This protocol is a general guideline and may require optimization for different matrices.
-
Spiking: To 100 µL of plasma sample (blank, calibration standard, or unknown), add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Workflow Diagram
Caption: Experimental workflow for the quantification of hydroquinone.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| Hydroquinone (Quantifier) | 109.0 | 81.0 | 0.05 | 20 |
| Hydroquinone (Qualifier) | 109.0 | 53.0 | 0.05 | 25 |
| This compound (Quantifier) | 115.0 | 85.0 | 0.05 | 20 |
| This compound (Qualifier) | 115.0 | 56.0 | 0.05 | 25 |
Note: Collision energies are starting points and should be optimized for the specific instrument used.
Method Validation and Performance
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters and their expected performance are summarized below.
Quantitative Data Summary
| Parameter | Expected Performance |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Precision & Accuracy | |
| Intra-day Precision (RSD) | < 15% |
| Inter-day Precision (RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Recovery | |
| Extraction Recovery | Consistent, precise, and reproducible |
| Matrix Effect | |
| Ion Suppression/Enhancement | Monitored and compensated by the internal standard |
Signaling Pathway and Logical Relationships
The core of this analytical method relies on the principle of isotope dilution mass spectrometry. The logical relationship between the analyte and the internal standard is fundamental to achieving accurate quantification.
Internal Standard Correction Logic
Caption: Isotope dilution principle for accurate quantification.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of hydroquinone in various matrices. The use of this compound as an internal standard is essential for mitigating matrix effects and other sources of analytical variability, leading to highly accurate and precise results. This method is well-suited for high-throughput analysis in research, clinical, and quality control settings.
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Hydroquinone Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted analytical technique for the highly selective and sensitive quantification of small molecules in complex biological matrices. Its utility is paramount in pharmaceutical research, clinical diagnostics, and toxicology studies. To achieve the highest degree of accuracy and precision, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS, such as Hydroquinone-d6, co-elutes with the analyte and experiences similar ionization effects, effectively correcting for variations during sample preparation and analysis.[1]
This application note provides a comprehensive and detailed protocol for the development and validation of a robust LC-MS/MS method for the quantitative analysis of Hydroquinone in human plasma. This compound is employed as the internal standard to ensure data reliability.
Experimental Protocols
Materials, Reagents, and Instrumentation
-
Chemicals and Reagents: Hydroquinone (≥99% purity), this compound (98% isotopic purity)[2], LC-MS grade acetonitrile, methanol, and water, and formic acid (≥98%) were procured from certified suppliers. Control human plasma was sourced from a registered biobank.
-
Instrumentation: The analysis was performed on a UHPLC system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Hydroquinone and this compound in methanol to prepare individual stock solutions at a final concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare intermediate working solutions of Hydroquinone by serially diluting the stock solution with a 50:50 methanol/water mixture. These are used to spike into the plasma for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC standards by spiking the appropriate Hydroquinone working solutions into control human plasma to achieve final concentrations ranging from 1 to 1000 ng/mL. Similarly, prepare QC samples at four distinct levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 300 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation Protocol
A protein precipitation method was utilized for sample cleanup.[3]
-
Aliquot 50 µL of plasma sample (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the ice-cold Internal Standard Working Solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant into an HPLC vial for analysis.
LC-MS/MS Method Parameters
Liquid Chromatography (LC)
The chromatographic separation was achieved using a C18 reverse-phase column.[3]
| Parameter | Condition |
| Column | C18 Column (2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) | %B |
| 0.0 | 5 | |
| 0.5 | 5 | |
| 2.5 | 95 | |
| 3.5 | 95 | |
| 3.6 | 5 | |
| 5.0 | 5 |
Mass Spectrometry (MS)
The mass spectrometer was operated in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification.[4]
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Hydroquinone | 109.0 | 81.0 | -40 | -25 |
| This compound | 115.1 | 87.1 | -40 | -25 |
Visualizations
Caption: Experimental workflow from sample preparation to final data analysis.
Caption: Principle of using a stable isotope-labeled internal standard for quantification.
Results and Discussion
The developed method was validated according to established bioanalytical method validation guidelines.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. A weighted (1/x²) linear regression model was used to generate the best fit for the curve.
| Parameter | Result |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.998 |
| LLOQ | 1 ng/mL |
The sensitivity of the method was determined by the LLOQ, which was established at 1 ng/mL with acceptable precision and accuracy.[5]
Accuracy and Precision
The intra-day (n=6) and inter-day (n=6, over 3 days) accuracy and precision were evaluated using the QC samples. The results demonstrate excellent reliability of the method.[6]
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | ≤ 8.5% | ± 10.2% | ≤ 9.8% | ± 11.5% |
| LQC | 3 | ≤ 6.2% | ± 7.5% | ≤ 7.1% | ± 8.3% |
| MQC | 300 | ≤ 4.5% | ± 5.1% | ≤ 5.3% | ± 6.0% |
| HQC | 800 | ≤ 3.8% | ± 4.2% | ≤ 4.9% | ± 5.5% |
Acceptance Criteria: Precision (%RSD) ≤15% (≤20% for LLOQ); Accuracy (%RE) within ±15% (±20% for LLOQ).[5]
Matrix Effect and Recovery
The matrix effect was assessed and found to be minimal, with the normalized matrix factor ranging from 0.95 to 1.04, indicating that co-eluting matrix components did not significantly suppress or enhance the ionization of the analyte. The extraction recovery for Hydroquinone was consistent and ranged from 88% to 95% across the QC levels.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Hydroquinone in human plasma. The "dilute-and-shoot" approach using protein precipitation allows for high-throughput analysis. The use of this compound as a stable isotope-labeled internal standard ensures high accuracy and precision, correcting for any potential variability in sample preparation or instrument response. The method was successfully validated and demonstrated excellent linearity, sensitivity, accuracy, and precision, making it highly suitable for routine analysis in clinical and pharmaceutical research settings.
References
- 1. youtube.com [youtube.com]
- 2. Hydroquinone (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2306-1 [isotope.com]
- 3. development-and-validation-of-an-lc-ms-ms-generic-assay-platform-for-small-molecule-drug-bioanalysis - Ask this paper | Bohrium [bohrium.com]
- 4. healtheffects.org [healtheffects.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Simultaneous Determination of Arbutin and Hydroquinone in Different Herbal Slimming Products Using Gas Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Hydroquinone-d6 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroquinone (HQ) is a significant metabolite of benzene and is widely used in various industrial and consumer products. Monitoring its levels in biological systems is crucial for toxicological assessments and pharmacokinetic studies. Hydroquinone-d6 (HQ-d6), a deuterated analog of hydroquinone, serves as an ideal internal standard (IS) for quantitative analysis by mass spectrometry. Its chemical and physical properties are nearly identical to that of hydroquinone, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection. This document provides a detailed protocol for the use of this compound as an internal standard for the accurate quantification of hydroquinone in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical quantitative parameters for a validated LC-MS/MS method for the determination of hydroquinone using this compound as an internal standard. Please note that these values are illustrative and may vary depending on the specific instrumentation and laboratory conditions. Method validation should be performed in accordance with regulatory guidelines.
Table 1: Calibration Curve for Hydroquinone in Human Plasma
| Analyte | Internal Standard | Matrix | Concentration Range (ng/mL) | Linearity (r²) |
| Hydroquinone | This compound | Human Plasma | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision for Hydroquinone in Human Plasma
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | < 15% | ± 20% | ± 20% |
| Low QC | 3 | < 15% | < 15% | ± 15% | ± 15% |
| Mid QC | 100 | < 15% | < 15% | ± 15% | ± 15% |
| High QC | 800 | < 15% | < 15% | ± 15% | ± 15% |
Table 3: Recovery and Matrix Effect for Hydroquinone in Human Plasma
| Analyte | Quality Control Level | Mean Recovery (%) | Matrix Effect (%) |
| Hydroquinone | Low QC | 85 - 115 | 85 - 115 |
| Hydroquinone | High QC | 85 - 115 | 85 - 115 |
| This compound | - | 85 - 115 | 85 - 115 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Hydroquinone Stock Solution (1 mg/mL): Accurately weigh 10 mg of hydroquinone and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Hydroquinone Working Solutions: Prepare a series of working solutions by serially diluting the hydroquinone stock solution with methanol:water (1:1, v/v) to achieve concentrations for calibration standards and quality control (QC) samples.
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).
Sample Preparation from Human Plasma (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all samples except the blank matrix. For the blank, add 10 µL of methanol:water (1:1, v/v).
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hydroquinone: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions to be optimized based on instrumentation.
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions to be optimized based on instrumentation.
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity and specificity.
Visualizations
Metabolic Pathway of Hydroquinone
The metabolism of hydroquinone primarily involves two major pathways: conjugation and oxidation.[1] In the first pathway, hydroquinone is conjugated with glucuronic acid or sulfate to form water-soluble metabolites that are readily excreted.[1] The second pathway involves the oxidation of hydroquinone to the reactive intermediate, 1,4-benzoquinone.[1] This reactive metabolite can then be detoxified by conjugation with glutathione.[1]
Experimental Workflow for Hydroquinone Analysis
The following diagram illustrates the general workflow for the quantitative analysis of hydroquinone in biological samples using this compound as an internal standard.
References
Application Notes and Protocols for the Use of Hydroquinone-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Hydroquinone-d6 as an internal standard in the pharmacokinetic analysis of hydroquinone. The methodologies described are critical for accurate quantification of hydroquinone in biological matrices, a key aspect of preclinical and clinical drug development.
Introduction
Hydroquinone is a compound with various industrial and medical applications, including as a skin-lightening agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its efficacy and safety. Pharmacokinetic (PK) studies are essential for determining these parameters. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, being chemically identical to hydroquinone but with a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus ensuring high accuracy and precision in quantification.
Principle of Stable Isotope Dilution Analysis
Stable isotope dilution is a technique used to accurately quantify compounds in complex matrices. A known amount of the isotopically labeled standard (this compound) is added to the biological sample (e.g., plasma, urine) at the beginning of the sample preparation process. The ratio of the unlabeled analyte (hydroquinone) to the labeled internal standard is measured by LC-MS/MS. Since the analyte and the internal standard behave almost identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally, leading to a consistent and accurate measurement of the analyte concentration.
Experimental Protocols
In-Life Phase of a Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of hydroquinone in a relevant animal model (e.g., rats) following oral administration.
Materials:
-
Hydroquinone (formulated for oral gavage)
-
This compound (for internal standard)
-
Sprague-Dawley rats (or other appropriate species)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing: Administer a single oral dose of hydroquinone (e.g., 10 mg/kg) to a cohort of rats via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Collect blood into EDTA-coated tubes. Centrifuge the blood at 4°C and 3,000 x g for 10 minutes to separate the plasma.
-
Sample Storage: Transfer the plasma samples to labeled cryovials and store at -80°C until analysis.
Bioanalytical Method: Quantification of Hydroquinone in Plasma by LC-MS/MS
Objective: To accurately quantify the concentration of hydroquinone in plasma samples using this compound as an internal standard.
Materials:
-
Plasma samples from the in-life study
-
Hydroquinone analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
96-well plates
-
Centrifuge capable of handling 96-well plates
Protocol:
a. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of hydroquinone (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a working internal standard solution by diluting the this compound stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile:water.
-
Prepare calibration standards by spiking the hydroquinone stock solution into blank plasma to achieve a concentration range of 1-1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
b. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each sample in a 96-well plate, add 150 µL of the working internal standard solution (containing this compound).
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate hydroquinone from endogenous interferences (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (optimization required).
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hydroquinone: (Precursor ion > Product ion) - To be determined during method development, e.g., m/z 109 > 81
-
This compound: (Precursor ion > Product ion) - To be determined during method development, e.g., m/z 115 > 87
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
d. Data Analysis:
-
Integrate the peak areas for both hydroquinone and this compound for each sample.
-
Calculate the peak area ratio (Hydroquinone / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of hydroquinone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following table represents hypothetical, yet realistic, pharmacokinetic data that could be obtained from the described study.
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD |
| 0.25 | 850.5 ± 120.3 |
| 0.5 | 1250.2 ± 210.8 |
| 1.0 | 980.7 ± 150.1 |
| 2.0 | 620.3 ± 95.4 |
| 4.0 | 310.9 ± 55.6 |
| 6.0 | 150.1 ± 28.9 |
| 8.0 | 75.6 ± 15.2 |
| 24.0 | Below Limit of Quantification |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the pharmacokinetic study of hydroquinone using this compound.
Caption: Workflow for a pharmacokinetic study of hydroquinone.
Metabolic Pathway of Hydroquinone
Hydroquinone undergoes extensive metabolism in the body. The major metabolic pathways include glucuronidation and sulfation. A minor, but toxicologically significant, pathway involves oxidation to benzoquinone, which can then be conjugated with glutathione.[1]
Caption: Metabolic pathways of hydroquinone.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of hydroquinone in biological matrices for pharmacokinetic studies. The detailed protocols and methodologies presented in these application notes serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics, ensuring the generation of high-quality data for the assessment of hydroquinone's disposition and safety profile.
References
Preparation of Hydroquinone-d6 Stock Solutions: An Application Note and Protocol
Introduction
Hydroquinone-d6 is the deuterated analog of hydroquinone, a compound widely utilized in various industrial and pharmaceutical applications. In research and drug development, this compound serves as an invaluable internal standard for mass spectrometry-based bioanalytical methods. Its use allows for precise quantification of hydroquinone in complex biological matrices by correcting for variability in sample preparation and instrument response. This application note provides a detailed protocol for the preparation of this compound stock solutions, ensuring accuracy and consistency in experimental workflows.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions. While specific solubility data for the deuterated form is not extensively published, the solubility of hydroquinone provides a reliable estimate, as isotopic labeling is not expected to significantly alter these properties.
Table 1: Physicochemical and Solubility Data of Hydroquinone and this compound
| Property | Hydroquinone | This compound | Data Source |
| Molecular Formula | C₆H₆O₂ | C₆D₆O₂ | - |
| Molecular Weight | 110.11 g/mol | 116.15 g/mol | [1] |
| CAS Number | 123-31-9 | 71589-26-9 | [1] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [2] |
| Solubility in Water | 70 g/L (20 °C)[2][3], 72 g/L (25 °C)[4], 22 mg/mL (25 °C)[1] | Estimated to be similar to hydroquinone | - |
| Solubility in DMSO | 22 mg/mL (25 °C)[1] | Estimated to be similar to hydroquinone | - |
| Solubility in Ethanol | 22 mg/mL (25 °C)[1], 46.4 g/100g solvent (30 °C)[4] | Estimated to be similar to hydroquinone | - |
| Solubility in Acetone | 28.4 g/100g solvent (30 °C)[4] | Estimated to be similar to hydroquinone | - |
Note: The solubility of this compound is expected to be very similar to that of Hydroquinone. It is always recommended to perform a small-scale solubility test before preparing a stock solution.
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution
This protocol details the steps for preparing a 1 mg/mL primary stock solution of this compound in methanol, which can then be used to prepare more dilute working solutions.
3.1. Materials and Equipment
-
This compound (solid, ≥98% purity)
-
Methanol (HPLC or LC-MS grade)
-
Analytical balance (4-decimal place)
-
10 mL volumetric flask (Class A)
-
Spatula
-
Weighing paper
-
Pipettes (calibrated)
-
Amber glass vials with screw caps
-
Vortex mixer
-
Ultrasonic bath
3.2. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
3.3. Stock Solution Preparation Procedure
-
Tare the Balance: Place a clean, dry piece of weighing paper on the analytical balance and tare the weight.
-
Weigh this compound: Carefully weigh approximately 10 mg of this compound onto the weighing paper. Record the exact weight.
-
Transfer to Volumetric Flask: Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask. Ensure all the powder is transferred by gently tapping the weighing paper.
-
Initial Solubilization: Add approximately 5-7 mL of methanol to the volumetric flask.
-
Dissolution: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for a few seconds or place the flask in an ultrasonic bath for 2-5 minutes to ensure complete dissolution.
-
Bring to Volume: Once the solid is completely dissolved and the solution is at room temperature, carefully add methanol to the 10 mL mark of the volumetric flask. Use a pipette for the final addition to ensure accuracy.
-
Homogenize: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculate the Exact Concentration: Use the following formula to calculate the precise concentration of the stock solution:
Concentration (mg/mL) = (Weight of this compound (mg)) / (Volume of Volumetric Flask (mL))
-
Storage: Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and your initials. Store the stock solution at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). Protect from light.
Quality Control
To ensure the accuracy of experimental results, it is essential to perform quality control checks on the prepared stock solution.
Table 2: Quality Control Checks for this compound Stock Solution
| QC Check | Procedure | Acceptance Criteria |
| Concentration Verification | Analyze a freshly prepared dilution of the new stock solution against a previously validated stock solution or a certified reference material using a validated analytical method (e.g., LC-MS). | The concentration of the new stock solution should be within ±5% of the theoretical concentration. |
| Purity Assessment | Analyze the stock solution by LC-MS or another suitable chromatographic technique to check for the presence of impurities or degradation products. | The purity should be consistent with the certificate of analysis of the starting material. No significant degradation peaks should be observed. |
| Stability Assessment | Periodically re-analyze the stock solution stored under the recommended conditions to monitor for any degradation over time. | The concentration should remain within ±10% of the initial concentration over the defined storage period. |
Visualization of Workflows
Diagram 1: Experimental Workflow for this compound Stock Solution Preparation
Caption: Step-by-step process for preparing a this compound stock solution.
Diagram 2: Logical Flow for Quality Control of Analytical Standards
Caption: Decision-making process for the quality control of prepared stock solutions.
References
Application Note: Chromatographic Separation of Hydroquinone and Hydroquinone-d6 for Research and Drug Development
Abstract
This application note provides a detailed protocol for the chromatographic separation of hydroquinone and its deuterated analog, hydroquinone-d6, using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is commonly utilized as an internal standard in the quantitative analysis of hydroquinone in various matrices, including pharmaceutical formulations and biological samples. The method outlined below is a robust and reproducible reversed-phase HPLC procedure, suitable for researchers, scientists, and drug development professionals. This document includes a comprehensive experimental protocol, quantitative data presentation, and a visual representation of the analytical workflow.
Introduction
Hydroquinone is a phenolic compound widely used in the pharmaceutical and cosmetic industries for its skin-lightening properties. Accurate and reliable quantification of hydroquinone is crucial for quality control and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is a well-established technique to improve the accuracy and precision of quantitative chromatographic methods by correcting for variations in sample preparation and instrument response. This application note details a reversed-phase HPLC-UV method for the effective separation and quantification of hydroquinone, with this compound as the internal standard.
Experimental Protocols
This section provides a detailed methodology for the chromatographic separation of hydroquinone and this compound.
Materials and Reagents
-
Hydroquinone (analytical standard, >99% purity)
-
This compound (analytical standard, >98% purity, isotopic purity >99%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Preparation of Standard Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of hydroquinone and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume.
-
Store the stock solutions at 4°C, protected from light.
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the hydroquinone stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 200 µg/mL.
-
Spike each calibration standard and the quality control samples with a fixed concentration of this compound (e.g., 10 µg/mL) from its stock solution.
Chromatographic Conditions
The following HPLC conditions are recommended for the separation:
-
Mobile Phase: A mixture of 0.05 M ammonium formate in water (pH adjusted to 3.0 with formic acid) and methanol. A gradient elution can be optimized for better separation if co-eluting peaks are present. A common isocratic condition is a 60:40 (v/v) mixture of methanol and the aqueous buffer.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 289 nm.
Data Presentation
The following tables summarize the expected quantitative data for the chromatographic method.
Table 1: Method Performance Characteristics for Hydroquinone Analysis
| Parameter | Typical Value |
| Linearity Range | 0.5 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Expected Chromatographic Parameters
| Compound | Expected Retention Time (min) | Notes |
| Hydroquinone | ~ 4.5 | Retention time may vary based on specific column and mobile phase composition. |
| This compound | ~ 4.4 | Deuterated compounds typically elute slightly earlier than their non-deuterated counterparts. |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the chromatographic analysis.
Caption: Workflow for the chromatographic separation and quantification of hydroquinone using this compound as an internal standard.
Conclusion
The described HPLC-UV method provides a reliable and robust approach for the chromatographic separation of hydroquinone and its deuterated internal standard, this compound. This application note serves as a comprehensive guide for researchers and professionals in the field of drug development and quality control, offering a detailed protocol and expected performance characteristics to ensure accurate and precise analytical results.
References
Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Hydroquinone-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotope Dilution Mass Spectrometry (IDMS) for Hydroquinone Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices. This method utilizes a stable isotope-labeled version of the analyte, in this case, Hydroquinone-d6 (HQ-d6), as an internal standard. By introducing a known amount of the isotopically labeled standard into the sample, any variations in sample preparation, chromatographic separation, and mass spectrometric detection can be effectively corrected for, leading to highly reliable quantitative results. This application note provides a detailed protocol for the quantification of hydroquinone in biological and cosmetic matrices using IDMS with LC-MS/MS.
Hydroquinone is a widely used skin-lightening agent and a metabolite of benzene, making its accurate quantification crucial in dermatological research, cosmetic product quality control, and toxicology studies.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Hydroquinone (HQ) analytical standard (≥99% purity)
-
This compound (HQ-d6) (isotopic purity ≥98%)
-
-
Solvents and Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (analytical grade)
-
Human plasma/serum (for biological matrix validation)
-
Cosmetic cream base (for cosmetic matrix validation)
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of hydroquinone and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of hydroquinone by serial dilution of the primary stock solution with methanol:water (50:50, v/v) to create calibration standards.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with methanol:water (50:50, v/v).
-
Sample Preparation
For Biological Matrices (Plasma/Serum):
-
Protein Precipitation:
-
To 100 µL of plasma/serum sample, add 20 µL of the this compound internal standard working solution (1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
-
Centrifugation:
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
-
For Cosmetic Matrices (Creams):
-
Extraction:
-
Accurately weigh approximately 0.1 g of the cosmetic cream into a 15 mL centrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (1 µg/mL).
-
Add 5 mL of methanol.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
-
Ultrasonication:
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
-
Centrifugation:
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Dilution and Filtration:
-
Take an aliquot of the supernatant and dilute it with the mobile phase to bring the hydroquinone concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC autosampler vial.
-
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hydroquinone | 109.0 | 81.0 | 15 |
| This compound | 115.0 | 87.0 | 15 |
Data Presentation
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described IDMS method for the quantification of hydroquinone.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Equation | y = mx + c (example) |
| Correlation Coeff. | ≥ 0.995 |
| Weighting | 1/x |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LOQ | 1.0 |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | 5 | 95 - 105 | < 10 | 93 - 107 | < 12 |
| Mid | 100 | 97 - 103 | < 8 | 96 - 104 | < 9 |
| High | 800 | 98 - 102 | < 5 | 97 - 103 | < 7 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for IDMS analysis of hydroquinone.
Signaling Pathway: Hydroquinone's Mechanism of Skin Depigmentation
Caption: Hydroquinone inhibits tyrosinase in melanocytes.
Toxicological Pathway: Hydroquinone Metabolism
Application of Hydroquinone-d6 in Metabolomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Hydroquinone-d6 as an internal standard in metabolomics studies, particularly for the quantification of hydroquinone and related metabolites using mass spectrometry.
Application Notes
This compound is the deuterated analog of hydroquinone, a significant metabolite of benzene and a compound of interest in toxicology, environmental science, and drug metabolism studies. In metabolomics, the use of stable isotope-labeled internal standards is crucial for accurate and precise quantification of endogenous and exogenous compounds in complex biological matrices. This compound, with a molecular weight of 116.15 g/mol , serves as an ideal internal standard for hydroquinone analysis due to its similar chemical and physical properties to the unlabeled analyte, while being distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.[1][2]
The primary application of this compound is in isotope dilution mass spectrometry (IDMS) workflows, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). By spiking a known concentration of this compound into a biological sample at an early stage of sample preparation, it can compensate for variations in extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and reproducibility of the quantitative results.
Key Applications:
-
Biomonitoring of Benzene Exposure: Quantification of urinary hydroquinone is a key method for assessing human exposure to benzene. This compound enables the precise measurement of hydroquinone levels in urine samples.[3][4]
-
Pharmacokinetic Studies: In the development of drugs that are metabolized to hydroquinone or related compounds, this compound can be used to accurately track the concentration of these metabolites over time in plasma or other biological fluids.
-
Environmental Analysis: Determination of hydroquinone concentrations in environmental samples, such as water or soil, can be facilitated by the use of this compound as an internal standard.
-
Toxicology Research: Studying the mechanisms of hydroquinone-induced toxicity often requires accurate measurement of its concentration in cellular or tissue models.
Experimental Protocols
The following protocols are generalized and should be optimized for specific applications and instrument platforms.
Sample Preparation for LC-MS/MS Analysis of Hydroquinone in Human Urine
This protocol describes the extraction of hydroquinone from human urine for analysis by LC-MS/MS, using this compound as an internal standard.
Materials:
-
Human urine samples
-
This compound (in methanol or acetonitrile)
-
Hydroquinone analytical standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. To a 1 mL aliquot of each urine sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution). Also prepare calibration standards by spiking blank urine with known concentrations of hydroquinone and the same amount of this compound.
-
Protein Precipitation (Optional, for plasma/serum): For plasma or serum samples, add 3 volumes of ice-cold acetonitrile or methanol containing the this compound internal standard to 1 volume of sample. Vortex vigorously for 1 minute. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a new tube.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the spiked urine sample (or supernatant from protein precipitation) onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 2 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to mix.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for Hydroquinone Quantification
This method provides a starting point for the chromatographic separation and mass spectrometric detection of hydroquinone and this compound.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (optimization required)
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
Source Temperature: 130°C
-
Desolvation Temperature: 500°C
-
Capillary Voltage: 1.0 kV (Negative mode) or 0.5 kV (Positive mode)
-
Collision Gas: Argon
-
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hydroquinone | To be determined | To be determined | To be optimized |
| This compound | To be determined | To be determined | To be optimized |
Note: The specific m/z transitions and collision energies must be determined by infusing the individual standard solutions of hydroquinone and this compound into the mass spectrometer.
Data Presentation
The following tables should be generated during method development and validation to ensure the reliability of the quantitative data.
Table 1: Method Validation Parameters for Hydroquinone Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 | |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | |
| Precision (Intra-day, %RSD) | < 15% | |
| Precision (Inter-day, %RSD) | < 15% | |
| Accuracy (% Recovery) | 85-115% | |
| Matrix Effect (%) | 85-115% | |
| Extraction Recovery (%) | Consistent and reproducible |
Table 2: Example Calibration Curve Data for Hydroquinone
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | |
| 5 | |
| 10 | |
| 50 | |
| 100 | |
| 500 | |
| 1000 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of hydroquinone using this compound.
Hydroquinone Metabolism Pathway
Caption: Simplified metabolic pathway of benzene to hydroquinone and its conjugates.
References
- 1. This compound | C6H6O2 | CID 11389380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroquinone (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2306-1 [isotope.com]
- 3. healtheffects.org [healtheffects.org]
- 4. Development of Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Methods for Determination of Urinary Metabolites of Benzene in Humans | Health Effects Institute [healtheffects.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for Hydroquinone-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for Hydroquinone-d6.
Frequently Asked Questions (FAQs)
Q1: What are the optimal precursor and product ions (MRM transitions) for this compound?
A1: The selection of precursor and product ions is critical for the selective and sensitive quantification of this compound using Multiple Reaction Monitoring (MRM). The most common precursor ion in negative ionization mode is the deprotonated molecule [M-D]⁻. The molecular weight of this compound (C₆D₆O₂) is approximately 116.15 g/mol . Therefore, the precursor ion (Q1) to be monitored is m/z 115.1.
Upon collision-induced dissociation (CID), characteristic product ions (Q3) are generated. For this compound, the fragmentation pattern will be different from unlabeled hydroquinone due to the deuterium atoms. Based on the known fragmentation of similar phenolic compounds, common product ions arise from the loss of small neutral molecules.
For initial method development, the following MRM transitions are recommended for monitoring. It is crucial to optimize the collision energy for each transition to obtain the best signal intensity.
| Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Proposed Neutral Loss | Role |
| 115.1 | 85.1 | CDO | Quantifier |
| 115.1 | 60.1 | C₂D₂O | Qualifier |
Q2: Which ionization mode is best for this compound analysis?
A2: Electrospray ionization (ESI) in negative ion mode is generally the preferred method for analyzing phenolic compounds like this compound. In negative ESI, hydroquinone readily loses a proton (or in this case, a deuteron) to form the [M-D]⁻ ion, which provides a strong and stable signal for quantification. While positive mode ESI can also be used, it may result in more complex adduct formation and potentially lower sensitivity.
Q3: What are some common adducts to be aware of when analyzing this compound?
A3: In mass spectrometry, molecules can associate with other ions present in the mobile phase or sample matrix to form adducts. While operating in negative ion mode minimizes adduct formation compared to positive mode, it's still possible to observe them. Common adducts in negative ESI include:
| Adduct | Mass Difference | Notes |
| [M+Cl]⁻ | +35 or +37 | From chlorinated solvents or salts. |
| [M+HCOO]⁻ | +45 | From formic acid in the mobile phase. |
| [M+CH₃COO]⁻ | +59 | From acetic acid in the mobile phase. |
Monitoring for potential adducts can be important during method development to avoid interferences.[1][2][3]
Troubleshooting Guides
Problem 1: Poor sensitivity or no signal for this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect MS parameters | Verify that the mass spectrometer is set to the correct MRM transitions for this compound (Q1: 115.1 m/z). Optimize the collision energy and declustering potential to maximize the signal for your specific instrument. |
| Suboptimal ionization | Ensure the instrument is operating in negative ESI mode. Check the spray needle position and voltage. The source temperature and gas flows should be optimized for the mobile phase composition and flow rate. |
| Sample degradation | Hydroquinone and its deuterated analog can be susceptible to oxidation. Prepare fresh solutions and consider adding an antioxidant like ascorbic acid to your sample and standard preparations. Store stock solutions at a low temperature and protected from light. |
| LC issues | Check for leaks in the LC system.[4] Ensure the column is properly conditioned and has not degraded. A high backpressure could indicate a clog.[5] |
Problem 2: High background noise or interfering peaks.
| Possible Cause | Troubleshooting Step |
| Contaminated mobile phase | Use high-purity LC-MS grade solvents and additives. Filter all mobile phases before use. |
| Matrix effects | The sample matrix can suppress or enhance the ionization of this compound. To mitigate this, improve sample cleanup procedures (e.g., solid-phase extraction). Ensure that the retention time of this compound does not coincide with a region of significant ion suppression from the matrix. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the injector wash method, potentially using a stronger solvent. |
Problem 3: Inconsistent results or poor reproducibility.
| Possible Cause | Troubleshooting Step |
| Unstable spray | An unstable electrospray will lead to fluctuating signal intensity. Visually inspect the spray if possible. Check for blockages in the spray needle and ensure consistent solvent delivery from the LC pump. |
| Fluctuations in source conditions | Ensure that source temperatures and gas flows are stable throughout the analytical run. |
| Issues with the deuterated standard | Verify the concentration and purity of your this compound standard. Deuterated standards can sometimes contain a small amount of the unlabeled analyte, which should be checked. |
Experimental Protocols
Optimizing MS Parameters: A General Workflow
The following workflow outlines the steps to optimize the mass spectrometry parameters for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Frontiers | Advanced biosensor technology for mycotoxin detection [frontiersin.org]
- 4. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Hydroquinone-d6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Hydroquinone-d6, a common internal standard for the quantification of Hydroquinone in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal). For this compound, which is used as an internal standard, it is crucial that it experiences the same matrix effects as the unlabeled Hydroquinone to ensure accurate quantification. However, differences in retention time between the analyte and the deuterated internal standard can lead to differential ion suppression, compromising the accuracy of the results.
Q2: Why is a stable isotope-labeled internal standard like this compound used?
A2: Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative LC-MS/MS analysis. Because they are chemically very similar to the analyte of interest, they are expected to behave nearly identically during sample preparation, chromatography, and ionization. This co-elution should, in theory, allow the SIL internal standard to compensate for variations in sample extraction and matrix effects.
Q3: Can this compound perfectly correct for all matrix effects?
A3: While highly effective, this compound may not perfectly correct for matrix effects in all situations. A phenomenon known as the "deuterium isotope effect" can cause a slight shift in the retention time of this compound compared to the unlabeled Hydroquinone. This can lead to the two compounds experiencing different degrees of ion suppression from co-eluting matrix components, potentially affecting the accuracy of quantification. It has been demonstrated that matrix effects experienced by an analyte and its SIL internal standard can differ significantly.
Q4: What are the common sources of matrix effects in biological samples for Hydroquinone analysis?
A4: In biological matrices such as plasma and urine, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and administered drugs. Phospholipids are particularly problematic as they are abundant in plasma and can cause significant ion suppression.
Troubleshooting Guides
This section provides guidance on common issues encountered during the analysis of Hydroquinone and its deuterated internal standard, this compound.
Issue 1: Poor Peak Shape for Hydroquinone and/or this compound
-
Symptom: Tailing, fronting, or split peaks for one or both analytes.
-
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
| Column Contamination | Implement a column wash step between injections or use a guard column. |
| Secondary Interactions | Adjust the mobile phase pH or use a column with a different stationary phase chemistry. |
Issue 2: High Variability in Analyte/Internal Standard Response Ratio
-
Symptom: Inconsistent peak area ratios between Hydroquinone and this compound across replicate injections of the same sample.
-
Possible Causes & Solutions:
| Cause | Solution |
| Differential Matrix Effects | Optimize chromatographic separation to move analytes away from regions of significant ion suppression. Improve sample cleanup to remove interfering matrix components. |
| Internal Standard Instability | Ensure the stability of this compound in the sample and stock solutions. Hydroquinone is susceptible to oxidation. |
| Inaccurate Pipetting | Verify the accuracy and precision of all pipettes and automated liquid handlers. |
Issue 3: Significant Ion Suppression or Enhancement
-
Symptom: Low or excessively high signal intensity for both Hydroquinone and this compound in matrix samples compared to neat standards.
-
Possible Causes & Solutions:
| Cause | Solution |
| Co-eluting Matrix Components | Enhance sample preparation using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences. |
| Chromatographic Co-elution | Modify the LC gradient, mobile phase composition, or column chemistry to improve separation from matrix components. |
| Ion Source Contamination | Clean the mass spectrometer's ion source regularly. |
Data Presentation: Representative Matrix Effects for Phenolic Compounds
The following table summarizes typical matrix effect data for phenolic compounds in human plasma, which can be representative of what might be observed for Hydroquinone analysis. The matrix effect is calculated as: (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100%. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
| Analyte | Sample Preparation Method | Matrix Effect (%) |
| Phenolic Compound A | Protein Precipitation (Acetonitrile) | 75.2% |
| Phenolic Compound A | Liquid-Liquid Extraction (Ethyl Acetate) | 92.8% |
| Phenolic Compound A | Solid Phase Extraction (C18) | 98.5% |
| Phenolic Compound B | Protein Precipitation (Acetonitrile) | 68.9% |
| Phenolic Compound B | Liquid-Liquid Extraction (Ethyl Acetate) | 89.1% |
| Phenolic Compound B | Solid Phase Extraction (C18) | 96.3% |
Note: This data is illustrative for phenolic compounds and may not be directly representative of Hydroquinone.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol describes a method to quantify the extent of matrix effects on the analysis of Hydroquinone using this compound as the internal standard.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked in the mobile phase.
-
Set B (Pre-Spiked Matrix): Blank biological matrix spiked with analyte and internal standard before extraction.
-
Set C (Post-Spiked Matrix): Blank biological matrix extracted first, then spiked with analyte and internal standard.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
Protocol 2: Sample Preparation of Human Plasma for Hydroquinone Analysis
This protocol details a solid-phase extraction (SPE) method for the cleanup of human plasma samples.
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard solution (1 µg/mL in methanol). Vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: Figure 1. Experimental Workflow for Hydroquinone Analysis.
Caption: Figure 2. Troubleshooting Decision Tree.
References
Technical Support Center: Hydroquinone-d6 Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroquinone-d6 standards.
Frequently Asked Questions (FAQs)
Q1: What are the common contaminants that can be found in a this compound standard?
A1: Contamination in this compound can arise from its synthesis, storage, or handling. Potential impurities include:
-
Residual non-deuterated Hydroquinone: Incomplete deuteration during synthesis can leave residual non-deuterated hydroquinone.
-
Oxidation Products: Hydroquinone is susceptible to oxidation, which can lead to the formation of 1,4-benzoquinone, a common impurity that can give the standard a yellowish tint.[]
-
Process-Related Impurities: The manufacturing process may introduce impurities such as phenol, resorcinol, and pyrocatechol.[]
-
Solvent Residues: Residual solvents from the purification process, such as toluene or ethyl acetate, may be present.
-
Water: Due to its hygroscopic nature, this compound can absorb moisture from the atmosphere.
Q2: What are the acceptable impurity levels for a this compound standard?
A2: The acceptable level of impurities depends on the specific application and the requirements of the analytical method. For high-purity reference standards, a purity of ≥98% is common.[2] General guidelines for impurities in drug substances, such as those from the ICH (International Council for Harmonisation), can provide a framework for setting acceptable limits.
Table 1: General Impurity Thresholds (based on ICH Q3A/B Guidelines)
| Threshold Type | Maximum Daily Dose ≤ 1 g | Maximum Daily Dose > 1 g |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% | 0.05% |
| Qualification Threshold | 0.15% | 0.05% |
Note: These are general guidelines for pharmaceuticals and may not be directly applicable to all research uses of this compound. It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information.
Q3: How should I properly store the this compound standard to minimize contamination?
A3: To maintain the integrity of your this compound standard, it is recommended to:
-
Store the standard in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Keep it in a cool, dry, and dark place to prevent degradation from light and moisture.
-
Avoid repeated freeze-thaw cycles if the standard is dissolved in a solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound standards in experimental workflows.
Issue 1: Unexpected peaks observed in the analytical chromatogram (GC-MS or LC-MS).
-
Question: I am seeing extra peaks in my blank or sample chromatograms that are not from my analyte. What could be the cause?
-
Answer: This could be due to several factors:
-
Contaminated Standard: The this compound standard itself may contain impurities. Refer to the common contaminants listed in the FAQ section.
-
Solvent Contamination: The solvent used to dissolve the standard may be contaminated. Run a solvent blank to verify.
-
System Contamination: The analytical instrument (e.g., injector port, column, detector) may be contaminated. Follow the instrument manufacturer's cleaning procedures.
-
Sample Preparation: Contamination can be introduced during sample handling. Ensure clean glassware and proper handling techniques.
-
Troubleshooting Workflow for Unexpected Peaks:
Caption: Workflow for troubleshooting unexpected chromatographic peaks.
Issue 2: The purity of the this compound standard appears to be lower than specified.
-
Question: My analysis indicates a lower purity than what is stated on the Certificate of Analysis. Why might this be?
-
Answer: A discrepancy in purity can be due to:
-
Degradation: The standard may have degraded due to improper storage or handling (exposure to light, air, or moisture). The appearance of a yellow to brownish color is an indicator of oxidation.
-
Inaccurate Quantification: The method used for quantification may not be properly calibrated or validated. Ensure you are using an appropriate internal or external standard for quantification.
-
Non-volatile Impurities: If using GC-MS, non-volatile impurities will not be detected and could account for the discrepancy if the CoA was based on a different technique (e.g., NMR).
-
Issue 3: Inconsistent results are obtained between different vials of the same batch.
-
Question: I am getting variable results when using different vials from the same lot of this compound. What could be the reason?
-
Answer: Inconsistent results from the same batch could be due to:
-
Heterogeneity: Although unlikely for a high-purity standard, there could be a lack of homogeneity within the batch.
-
Differential Contamination: Individual vials may have been exposed to different environmental conditions (e.g., one vial left open longer than another), leading to varying levels of degradation or water absorption.
-
Handling Errors: Inconsistent sample preparation or dilution techniques can lead to variability.
-
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
This protocol outlines a general procedure for the analysis of this compound purity and the identification of volatile impurities.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve in 10 mL of a suitable high-purity solvent (e.g., ethyl acetate or methanol) in a volumetric flask.
-
This creates a 1 mg/mL stock solution. Prepare further dilutions as required by the instrument's sensitivity.
-
-
GC-MS Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-550.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum (molecular ion m/z 116).
-
Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Calculate the percentage purity by area normalization, assuming a similar response factor for all impurities. For more accurate quantification, use a certified reference standard of the identified impurity.
-
GC-MS Analysis Workflow:
Caption: Workflow for GC-MS analysis of this compound.
Protocol 2: Purity Assessment of this compound by NMR Spectroscopy
NMR is a powerful tool for identifying and quantifying impurities, including non-volatile and structural isomers.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound standard.
-
Dissolve in a suitable deuterated solvent (e.g., DMSO-d6, Acetone-d6) in an NMR tube. Ensure the solvent does not have peaks that overlap with expected impurity signals.
-
-
NMR Instrumentation and Parameters (Example for ¹H NMR):
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: DMSO-d6.
-
Pulse Program: zg30.
-
Number of Scans: 16 or more for good signal-to-noise.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
Spectral Width: -2 to 12 ppm.
-
-
Data Analysis:
-
The ¹H NMR spectrum of pure this compound in DMSO-d6 should show a singlet for the hydroxyl protons (around 8.6 ppm). The aromatic region should be free of signals.
-
Signals in the aromatic region (6-8 ppm) would indicate the presence of non-deuterated hydroquinone or other aromatic impurities.
-
Integrate the signals of the impurities and compare them to the integral of a known internal standard or to the residual solvent peak if its concentration is known. This allows for the quantification of impurities.
-
NMR Analysis Workflow:
Caption: Workflow for NMR analysis of this compound.
References
Technical Support Center: Hydroquinone-d6 Stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Hydroquinone-d6 in various solvents. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color (e.g., turning brown)?
A1: Solutions of hydroquinone, and by extension this compound, can change color due to oxidation.[1] When exposed to air, hydroquinone can oxidize to form p-benzoquinone and other colored degradation products.[2] This process can be accelerated by factors such as exposure to light, elevated pH, and the presence of certain metal ions.
Q2: In which solvents is this compound soluble?
Q3: What are the ideal storage conditions for this compound solutions?
A3: To minimize degradation, this compound solutions should be stored at room temperature, protected from light and moisture.[6] It is advisable to use amber glass vials to prevent light exposure. For prolonged storage, refrigeration or freezing in an inert atmosphere (e.g., under argon or nitrogen) may be considered, although freeze-thaw cycles should be minimized.
Q4: Can the choice of solvent affect the stability of this compound?
A4: Yes, the solvent can influence the stability of this compound. Some organic solvents, such as DMSO and ethanol, have been shown to scavenge semiquinone radicals, which are intermediates in the oxidation of hydroquinone.[7] The pH of aqueous solutions is also a critical factor, with acidic conditions (pH below 4) generally improving stability.[2]
Q5: What analytical techniques are suitable for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for determining the concentration of hydroquinone and its degradation products.[2][8] Spectrophotometric methods can also be employed to quantify hydroquinone.[9][10]
Troubleshooting Guides
Issue 1: Discoloration of this compound Solution
-
Symptom: The solution, initially colorless, turns yellow, brown, or pink over time.
-
Probable Cause: Oxidation of this compound to p-benzoquinone and other colored byproducts.
-
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Prepare solutions fresh whenever possible. If solutions need to be stored, purge the vial headspace with an inert gas like nitrogen or argon before sealing.
-
Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil.
-
Control pH: For aqueous or partially aqueous solutions, maintaining an acidic pH (e.g., pH 3-4) can enhance stability.[2]
-
Consider Antioxidants: In some applications, the addition of an antioxidant like ascorbic acid may help to stabilize the solution, though this may interfere with certain experimental designs.
-
Issue 2: Inconsistent Results or Loss of Analyte in Quantitative Analysis
-
Symptom: Decreasing peak area for this compound in sequential HPLC analyses or lower than expected concentrations.
-
Probable Cause: Degradation of this compound in the prepared solution.
-
Troubleshooting Workflow:
References
- 1. Hydroquinone | C6H4(OH)2 | CID 785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tuning the Transdermal Delivery of Hydroquinone upon Formulation with Novel Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydroquinone (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2306-1 [isotope.com]
- 7. Interaction between hydroquinone and ascorbic acid derivatives: quenching effect of organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of hydroquinone in cosmetic emulsion using microdialysis sampling coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journalofchemistry.org [journalofchemistry.org]
- 10. Highly sensitive spectrometric method for determination of hydroquinone in skin lightening creams: application in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Hydroquinone-d6 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Hydroquinone-d6, a common internal standard in bioanalytical studies. This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Hydroquinone and this compound in LC-MS/MS analysis?
While specific transitions should be optimized in your laboratory, common MRM (Multiple Reaction Monitoring) transitions are selected based on the precursor ion (the molecular weight of the compound) and a characteristic product ion following collision-induced dissociation. For Hydroquinone, the precursor ion is typically [M-H]⁻ at m/z 109 in negative ion mode. For this compound, with six deuterium atoms, the precursor ion would be [M-H]⁻ at m/z 115. Product ions would be determined by fragmentation experiments.
Q2: What are the key considerations for sample preparation when using this compound as an internal standard?
A robust sample preparation is crucial for accurate quantification. A common approach involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE). It is critical to ensure that the extraction recovery is consistent for both hydroquinone and this compound. Methanol is often used for the initial extraction from biological matrices like skin samples.[1] The stability of both the analyte and the internal standard during sample processing is a critical factor.[1]
Q3: How can I assess the stability of Hydroquinone and this compound in my samples?
Stability should be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature. Analyze quality control (QC) samples at different time points and compare the results to freshly prepared samples.
Q4: What are the acceptance criteria for linearity in a calibration curve for this compound quantification?
A calibration curve should be prepared with a series of standards covering the expected concentration range in the study samples. The coefficient of determination (r²) should be ≥ 0.99. The deviation of the back-calculated concentrations of the calibration standards from their nominal values should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
Troubleshooting Guide
This section addresses specific issues that may arise during the quantification of this compound.
Issue 1: Poor Peak Shape or Tailing
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and reinject. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For hydroquinone, a slightly acidic mobile phase (e.g., using formic or acetic acid) can improve peak shape. |
| Column Contamination | Wash the column with a strong solvent or replace the column if necessary. |
| Secondary Interactions with Silanols | Use a column with end-capping or a different stationary phase. |
Issue 2: High Variability in Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting and extraction procedures for all samples, including the addition of the internal standard. |
| Matrix Effects | Evaluate matrix effects by comparing the response of the analyte in the matrix to the response in a neat solution. If significant, optimize the sample cleanup procedure or use a matrix-matched calibration curve. |
| Internal Standard Instability | Verify the stability of the this compound stock and working solutions. Prepare fresh solutions if necessary. |
| Instrument Instability | Check for fluctuations in the LC pump pressure and MS detector response. Perform system suitability tests before each run. |
Issue 3: Isotopic Interference or Crosstalk
| Potential Cause | Troubleshooting Step |
| Contribution of natural isotopes of Hydroquinone to the this compound signal. | Select MRM transitions that are unique to each compound and have minimal overlap. If interference persists, it may be necessary to correct for the isotopic contribution mathematically. This involves determining the percentage of the analyte signal that contributes to the internal standard signal and applying a correction factor. |
| Presence of unlabeled Hydroquinone impurity in the this compound standard. | Analyze the this compound standard alone to check for the presence of unlabeled hydroquinone. If present, subtract the contribution from the sample measurements or obtain a purer standard. |
Experimental Protocols
GC-MS Method for Hydroquinone and this compound Quantification in Skin Samples
This method was developed for the quantitative determination of salicylic acid and hydroquinone from human skin samples and cosmetic emulsions.[1]
1. Sample Preparation:
-
Extract samples with methanol.
-
Dry the extract under a stream of nitrogen.
-
Derivatize the residue with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).
2. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Quantification Mode: Selected Ion Monitoring (SIM).
3. Method Validation Data:
| Parameter | Salicylic Acid | Hydroquinone |
| Internal Standard | Salicylic Acid-d6 | This compound |
| Limit of Quantification (LOQ) | 50 ng/mL | 10 ng/mL |
| Inter-day Variation (RSD) | < 5% | < 5% |
| Accuracy | Better than 13.3% | Better than 13.3% |
| Recovery | 93.1 - 103.3% | 97.3 - 100.8% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
Technical Support Center: Overcoming Challenges in Deuterated Standard Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing deuterated standards?
A1: The most frequent hurdles in deuterated standard synthesis include achieving high isotopic enrichment, preventing back-exchange of deuterium with hydrogen, controlling the position of deuterium labeling (regioselectivity), managing the kinetic isotope effect (KIE), and purifying the final deuterated compound from its non-deuterated counterparts and other impurities.[1][2] Additionally, the cost and availability of deuterated starting materials and reagents can be a significant consideration.[3][4]
Q2: What is the kinetic isotope effect (KIE) and how does it impact my synthesis?
A2: The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[5] In deuterated synthesis, the C-D bond is stronger than the C-H bond, meaning it requires more energy to break.[6] This can lead to slower reaction rates for deuteration reactions compared to their non-deuterated analogues.[7] A primary KIE is observed when the C-H/C-D bond is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. Understanding the KIE is crucial for optimizing reaction conditions and predicting reaction outcomes.[8][9]
Q3: What is "back-exchange" and how can I prevent it?
A3: Back-exchange is the undesired replacement of deuterium atoms in a labeled molecule with protons (hydrogen atoms), typically from protic solvents (like water or methanol) or acidic/basic conditions during reaction workup and purification. This leads to a reduction in the isotopic enrichment of the final product.[10] To minimize back-exchange, it is crucial to use deuterated solvents and reagents whenever possible, work under anhydrous conditions, and carefully control the pH and temperature during extraction and purification steps.[11][12]
Q4: What is "deuterium scrambling" and how can I avoid it?
A4: Deuterium scrambling refers to the migration of deuterium atoms to unintended positions within a molecule during a chemical reaction or analysis. This can occur under certain reaction conditions, such as high temperatures or the presence of certain catalysts, leading to a mixture of isotopomers with deuterium in various locations. Careful selection of reaction conditions and catalysts is essential to control the regioselectivity of deuteration and prevent scrambling.
Q5: What is a good level of isotopic enrichment for a deuterated standard?
A5: For most applications, especially as internal standards in quantitative mass spectrometry, an isotopic enrichment of >98% is generally considered desirable.[1] However, the required level of enrichment can depend on the specific application and the sensitivity of the analytical method.
Troubleshooting Guides
Problem 1: Low Isotopic Enrichment
Symptoms:
-
NMR or mass spectrometry analysis shows a lower-than-expected percentage of deuterium incorporation.
-
The signal corresponding to the unlabeled compound is significantly high.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time or temperature. - Use a stronger deuterating agent or a more active catalyst. |
| Back-Exchange | - Use deuterated solvents for workup and purification. - Minimize exposure to protic solvents (H₂O, MeOH, etc.).[10] - Control pH; avoid strongly acidic or basic conditions if possible. |
| Insufficient Deuterating Agent | - Increase the molar excess of the deuterating agent. |
| Moisture Contamination | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents and reagents. |
Problem 2: Poor Regioselectivity (Deuterium in the Wrong Position)
Symptoms:
-
NMR analysis shows deuterium incorporation at unintended positions in the molecule.
-
Mass spectrometry fragmentation patterns are inconsistent with the desired labeled position.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-selective Reagents | - Choose a deuterating agent or catalyst known for high regioselectivity for the target functional group. |
| Harsh Reaction Conditions | - Lower the reaction temperature to favor the kinetically controlled product. - Use a milder base or acid catalyst. |
| Isomerization/Scrambling | - Investigate the reaction mechanism for potential rearrangement pathways. - Modify the substrate to block unwanted reaction sites. |
Problem 3: Difficulty in Purification
Symptoms:
-
Co-elution of the deuterated and non-deuterated compounds during chromatography.[13]
-
Incomplete separation from reaction byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Similar Polarity | - Optimize the mobile phase for flash chromatography; a shallow gradient or isocratic elution with a fine-tuned solvent mixture can improve separation.[14][15] - Consider alternative chromatography techniques like preparative HPLC or supercritical fluid chromatography (SFC). |
| Complex Reaction Mixture | - Perform a thorough workup to remove as many impurities as possible before chromatography. - Use a different stationary phase for chromatography (e.g., alumina instead of silica gel). |
| Thermal Instability | - Purify at lower temperatures to prevent degradation of the compound on the column. |
Quantitative Data Summary
Table 1: Comparison of Deuteration Methods for Ketones
| Method | Deuterium Source | Catalyst/Base | Typical Deuterium Incorporation (%) | Reference |
| Base-Catalyzed Exchange | D₂O | K₂CO₃ | 90-99 | [16] |
| Acid-Catalyzed Exchange | D₂SO₄/D₂O | - | Variable, can be complete | [17] |
| Organocatalyzed | D₂O | Proline | 90-97 | [18] |
| Metal-Free Base-Catalyzed | DMSO-d₆ | NaHMDS | High | [18] |
Table 2: Typical Primary Kinetic Isotope Effect (kH/kD) Values for Common Reactions
| Reaction Type | Typical kH/kD Range | Reference |
| E2 Elimination | 4 - 8 | [19] |
| Sₙ2 Reaction | 0.8 - 1.2 (secondary KIE) | [5] |
| C-H Bond Activation | 2 - 10 | [6] |
| Proton Transfer | 2.5 - 7 | [19] |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Deuteration of a Ketone
This protocol describes a general method for the α-deuteration of a ketone using deuterium oxide as the deuterium source and a base catalyst.
Materials:
-
Ketone substrate
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane-d₂ (CD₂Cl₂) or Chloroform-d (CDCl₃) for NMR analysis
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask, add the ketone (1.0 eq) and D₂O (10-20 eq).
-
Addition of Base: Add anhydrous potassium carbonate (0.1-0.5 eq).
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by taking small aliquots, extracting with a deuterated organic solvent, and analyzing by ¹H NMR to observe the disappearance of the α-proton signal.
-
Workup: After the reaction is complete (typically several hours to overnight), cool the mixture to room temperature.
-
Extraction: Add an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer with a small amount of brine (saturated NaCl in H₂O). Note: This step can introduce some back-exchange. For highly sensitive compounds, use a brine solution made with D₂O.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
-
Analysis: Characterize the deuterated product by NMR and mass spectrometry to determine the isotopic enrichment and purity.[20]
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying a deuterated compound using flash column chromatography.
Materials:
-
Crude deuterated product
-
Silica gel (for flash chromatography)
-
Eluent (solvent system determined by TLC analysis)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal system should provide good separation between the desired product and impurities, with an Rf value for the product typically between 0.2 and 0.4.
-
Column Packing:
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[15]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure deuterated product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified deuterated standard.
-
Protocol 3: Determination of Isotopic Enrichment by qNMR
Quantitative NMR (qNMR) can be used to determine the isotopic purity of a deuterated compound.[21][22]
Materials:
-
Purified deuterated compound
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh the deuterated compound and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of deuterated NMR solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.[23]
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte (residual proton signal at the deuterated position) and a signal from the internal standard.
-
-
Calculation of Isotopic Enrichment:
-
The isotopic enrichment can be calculated by comparing the integral of the residual proton signal in the deuterated compound to the integral of a known number of protons in the internal standard. The formula will depend on the specific structures of the analyte and the standard.
-
Protocol 4: Analysis of Deuterium Incorporation by Mass Spectrometry
Mass spectrometry is a highly sensitive technique for determining the level of deuterium incorporation.[24][25]
Materials:
-
Purified deuterated compound
-
Appropriate solvent for infusion or LC-MS analysis
-
Mass spectrometer (e.g., ESI-QTOF, Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the deuterated compound in a suitable solvent.
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it onto an LC-MS system.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Compare the mass spectrum of the deuterated compound to that of the non-deuterated standard.
-
The mass shift will indicate the number of deuterium atoms incorporated.
-
The relative intensities of the isotopic peaks can be used to calculate the percentage of deuterium incorporation.[26][27] Software packages are often used for this analysis.
-
Visualizations
Caption: A typical experimental workflow for the synthesis, purification, and analysis of a deuterated standard.
References
- 1. Deuterated Compounds [simsonpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. synmr.in [synmr.in]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. orgsyn.org [orgsyn.org]
- 15. Purification [chem.rochester.edu]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 18. researchgate.net [researchgate.net]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
- 20. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. emerypharma.com [emerypharma.com]
- 22. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 23. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 24. real.mtak.hu [real.mtak.hu]
- 25. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Low-Level Hydroquinone-d6 Detection
Welcome to the technical support center for the sensitive detection of low-level Hydroquinone-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal analytical technique for low-level this compound detection?
For high sensitivity and specificity, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique. It allows for the selective detection of this compound, even in complex matrices, by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
Q2: How can I improve the ionization efficiency of this compound in the mass spectrometer?
Optimizing the electrospray ionization (ESI) source parameters is crucial. Key parameters to adjust include:
-
Capillary Voltage: Typically in the range of 3-5 kV for positive mode and -2.5 to -4 kV for negative mode.
-
Nebulizer Gas Pressure: Controls the formation of fine droplets.
-
Drying Gas Flow and Temperature: Helps in the desolvation of the droplets to generate gas-phase ions.
It is recommended to perform a tuning experiment to determine the optimal ESI source parameters for this compound.
Q3: What are the expected MRM transitions for this compound?
While the optimal transitions should be determined experimentally by infusing a standard solution of this compound, based on its structure (a deuterated benzene-1,4-diol), likely precursor ions in negative ion mode would be around m/z 115.1 (M-H)-. Common product ions would result from the fragmentation of the benzene ring.
Q4: Should I use an internal standard for this compound quantification?
Yes, using a stable isotope-labeled internal standard is highly recommended for accurate quantification, especially in biological matrices. However, it is important to be aware of the "deuterium isotope effect," which can sometimes cause a slight shift in retention time between the deuterated standard and the non-deuterated analyte. This can potentially lead to differential matrix effects.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Improper Sample Preparation | Ensure complete extraction of this compound from the sample matrix. Verify the pH of the extraction solvent, as this can significantly impact the recovery of phenolic compounds. |
| Suboptimal LC Conditions | Verify the mobile phase composition and pH. Ensure the column is properly equilibrated. Check for any leaks in the LC system. |
| Incorrect MS Parameters | Confirm that the mass spectrometer is tuned and calibrated. Verify the MRM transitions and collision energies for this compound. Ensure the ESI source parameters are optimized. |
| Degradation of this compound | Hydroquinone can be susceptible to oxidation. Prepare standards and samples fresh and protect them from light and heat. Consider adding an antioxidant like ascorbic acid to the sample solutions. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and reinject. |
| Secondary Interactions with the Column | Ensure the mobile phase pH is appropriate for the analyte's pKa. Consider using a different column chemistry. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Use high-purity LC-MS grade solvents and additives. Prepare fresh mobile phase. |
| Contaminated LC System | Flush the entire LC system with appropriate cleaning solutions. |
| Matrix Effects | Improve sample cleanup procedures to remove interfering matrix components. Consider using a divert valve to direct the early and late eluting components to waste. |
Issue 4: Inconsistent Retention Time
| Possible Cause | Troubleshooting Step |
| Pump Malfunction | Check for air bubbles in the solvent lines and prime the pumps. |
| Column Temperature Fluctuation | Ensure the column oven is maintaining a stable temperature. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing. |
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of hydroquinone using chromatographic methods. These values can serve as a benchmark for your method development and validation.
Table 1: Linearity and Sensitivity
| Method | Linearity Range | LOD (Limit of Detection) | LOQ (Limit of Quantitation) | Correlation Coefficient (r²) |
| HPLC-UV[1] | 2.0 - 40.0 µg/mL | 0.16 µg/mL | 0.53 µg/mL | 0.9998 |
| HPLC-UV | 0.10 - 15.3 µg/mL | 0.5 µg/mL | 1.4 µg/mL | >0.999 |
| Chronoamperometry[2] | Not Specified | 4.22 µmol L⁻¹ | 14.1 µmol L⁻¹ | Not Specified |
Table 2: Precision and Accuracy (Recovery)
| Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV[1] | < 2.2% | Not Specified | 92.4 - 99.0% |
| HPLC-UV[3] | < 7.55% | < 7.55% | -9.5 to 13.0% (bias) |
| Chronoamperometry[2] | Not Specified | Not Specified | 100% (with 0.22% RSD) |
Experimental Protocols
Representative LC-MS/MS Method for this compound Analysis
This protocol is a representative method and should be optimized for your specific instrumentation and application.
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (Proposed):
-
This compound: Q1: 115.1 -> Q3: 87.1 (quantifier), 59.0 (qualifier)
-
Internal Standard (e.g., Hydroquinone-d4): Q1: 113.1 -> Q3: 85.1
-
-
Collision Energy (CE): To be optimized (typically -15 to -30 eV)
-
Declustering Potential (DP): To be optimized
-
Entrance Potential (EP): To be optimized
-
Collision Cell Exit Potential (CXP): To be optimized
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal issues.
References
- 1. "Determination of Hydroquinone in Cosmetic Creams by High Performance L" by Fuyou Liu [dc.etsu.edu]
- 2. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
Validation & Comparative
A Researcher's Guide to Internal Standards: A Comparative Analysis of Hydroquinone-d6
In the realm of analytical chemistry, particularly in sensitive and selective techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides a comprehensive comparison of Hydroquinone-d6, a stable isotope-labeled (SIL) internal standard, with other common types of internal standards. The information presented here is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable internal standard for their analytical needs.
The Critical Role of Internal Standards
Internal standards are compounds added in a constant amount to all samples, calibration standards, and quality controls in an analysis. Their primary function is to correct for the variability inherent in the analytical process, which can arise from several sources:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.
-
Injection Volume: Minor variations in the volume of sample introduced into the instrument.
-
Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix (e.g., plasma, urine).
-
Instrumental Drift: Fluctuations in the instrument's response over the course of an analytical run.
By normalizing the analyte's response to that of the internal standard, these variations can be effectively compensated for, leading to improved precision and accuracy.
This compound: The Gold Standard
This compound is a deuterated form of hydroquinone, where six hydrogen atoms have been replaced with deuterium atoms. This makes it a Stable Isotope Labeled (SIL) internal standard. SILs are widely regarded as the "gold standard" for LC-MS applications due to their ideal properties.
Key Advantages of this compound:
-
Near-Identical Physicochemical Properties: this compound has almost the same chemical and physical properties as the non-labeled hydroquinone. This results in very similar behavior during sample preparation and chromatographic separation.
-
Co-elution with Analyte: Due to its similar properties, this compound typically co-elutes with hydroquinone from the liquid chromatography column. This is crucial for the effective correction of matrix effects, as both the analyte and the internal standard experience the same ionization suppression or enhancement at the same time.
-
Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the deuterium labeling gives this compound a different mass than hydroquinone. This allows the mass spectrometer to distinguish between the analyte and the internal standard.
Alternative Internal Standards: A Comparative Overview
While SILs like this compound are ideal, they may not always be available or cost-effective. In such cases, other types of internal standards are used. The most common alternative is a structural analog .
Structural Analogs: These are compounds that have a similar chemical structure to the analyte but are not isotopically labeled. For hydroquinone, a potential structural analog could be another substituted phenol that is not expected to be present in the samples.
Performance Comparison: this compound vs. Structural Analog
The choice of internal standard significantly impacts the performance of an analytical method. The following tables summarize the expected performance differences between using this compound and a hypothetical structural analog for the analysis of hydroquinone. This comparison is based on established principles of bioanalytical method validation.
Table 1: Comparison of Key Performance Characteristics
| Performance Parameter | This compound (SIL) | Structural Analog | Rationale |
| Correction for Matrix Effects | Excellent | Variable to Poor | This compound co-elutes and experiences the same ionization effects as hydroquinone. A structural analog will have a different retention time and will not experience the same matrix effects. |
| Correction for Extraction Recovery | Excellent | Good to Variable | Similar physicochemical properties lead to similar extraction behavior. A structural analog may have different solubility and partitioning characteristics. |
| Accuracy | High | Moderate to Low | Effective correction for major sources of error leads to higher accuracy. |
| Precision | High | Moderate to Low | Consistent correction of variability results in better precision (lower coefficient of variation). |
| Method Development Time | Shorter | Longer | The predictable behavior of a SIL often simplifies and shortens the method development process. |
| Cost | Higher | Lower | The synthesis of isotopically labeled standards is more complex and expensive. |
Table 2: Expected Validation Results
| Validation Parameter | Acceptance Criteria (Typical) | Expected Outcome with this compound | Expected Outcome with a Structural Analog |
| Calibration Curve Linearity (r²) | > 0.99 | Meets criteria consistently | May meet criteria, but with more variability |
| Intra- and Inter-Assay Precision (%CV) | < 15% (< 20% at LLOQ) | Typically well within limits | May approach or exceed limits, especially in complex matrices |
| Intra- and Inter-Assay Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Typically well within limits | May show significant bias due to poor matrix effect correction |
| Matrix Factor | Close to 1 with low variability | Expected to be consistent and close to 1 | Can be highly variable and deviate significantly from 1 |
Experimental Protocols
The following is a representative experimental protocol for the quantification of hydroquinone in a biological matrix using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 20 µL of a 1 µg/mL solution of this compound in methanol (internal standard working solution).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Hydroquinone: Q1: 109.0 m/z -> Q3: 81.0 m/z
-
This compound: Q1: 115.0 m/z -> Q3: 87.0 m/z
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the principle of using a co-eluting internal standard to correct for matrix effects.
Conclusion
For the quantitative analysis of hydroquinone by LC-MS, this compound is the ideal internal standard. Its use as a stable isotope-labeled internal standard provides the most effective compensation for analytical variability, particularly matrix effects, leading to superior accuracy and precision. While structural analogs are a less expensive alternative, they are prone to providing less reliable data due to differences in chromatographic behavior and susceptibility to matrix effects. The initial investment in a SIL like this compound often leads to more robust and reliable data, faster method development, and a higher degree of confidence in the final results, which is critical in research and regulated drug development environments.
A Comparative Guide to the Accuracy and Precision of Hydroquinone-d6 Calibration Curves in Analytical Chemistry
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. In the analysis of hydroquinone, a common skin-lightening agent and a metabolite of benzene, the use of a deuterated internal standard, Hydroquinone-d6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a widely accepted practice to ensure the reliability of results. This guide provides a comprehensive comparison of the performance of this compound calibration curves and explores alternative internal standards, supported by experimental data and detailed protocols.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to co-elute during chromatography and experience similar ionization effects. This intrinsic similarity enables them to effectively compensate for variations in sample preparation, injection volume, and matrix effects, ultimately leading to higher accuracy and precision in quantification.
Performance of this compound Calibration Curves: A Quantitative Overview
The following table summarizes typical performance characteristics of LC-MS/MS methods utilizing deuterated internal standards for the quantification of small molecules, which can be considered representative of the expected performance for a this compound calibration curve.
| Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (Coefficient of Determination, r²) | ≥ 0.99 | Indicates a strong correlation between the analyte concentration and the instrument response. |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Measures the closeness of the mean test results to the true concentration within a single day. |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Assesses the accuracy of the method across different days. |
| Intra-day Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | Represents the degree of scatter between a series of measurements obtained from the same sample under the same conditions on the same day. |
| Inter-day Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | Measures the precision of the method over a period of time. |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Comparison with Alternative Internal Standards
While this compound is the preferred internal standard for hydroquinone analysis, other compounds have been utilized, particularly in methods like High-Performance Liquid Chromatography (HPLC) where a mass spectrometer is not used. It is important to note that these alternatives may not offer the same level of accuracy and precision as a deuterated internal standard in LC-MS/MS.
Here's a comparison with a commonly used analytical technique for hydroquinone that does not employ a deuterated internal standard:
| Internal Standard/Method | Analyte | Linearity (r²) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% Recovery) |
| None (HPLC-UV) | Hydroquinone | 0.9998 | < 2.2% | Not Specified | 92.4% - 99.0% |
As the table indicates, while an HPLC-UV method for hydroquinone can achieve good linearity and precision, the use of a deuterated internal standard like this compound in an LC-MS/MS method is generally expected to provide superior accuracy by correcting for a wider range of potential errors.
Experimental Protocols
LC-MS/MS Method for the Quantification of Hydroquinone using this compound
This section outlines a typical experimental protocol for the development and validation of an LC-MS/MS method for hydroquinone quantification using this compound as an internal standard.
1. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of hydroquinone and this compound in a suitable solvent (e.g., methanol).
-
Serially dilute the hydroquinone stock solution to create calibration standards at various concentrations.
-
Spike blank biological matrix (e.g., plasma, urine) with known concentrations of hydroquinone to prepare QC samples at low, medium, and high concentration levels.
-
Add a fixed concentration of this compound to all calibration standards and QC samples.
2. Sample Preparation:
-
Perform a protein precipitation extraction by adding a precipitating agent (e.g., acetonitrile) to the plasma samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, optimized for hydroquinone and this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hydroquinone: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion.
-
-
4. Calibration Curve and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of hydroquinone to this compound against the concentration of the calibration standards.
-
Apply a linear regression model with appropriate weighting to fit the data.
-
Determine the concentration of hydroquinone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Workflow for Method Development and Validation
The following diagram illustrates the logical workflow for establishing and validating an analytical method using an internal standard.
Caption: Workflow for Analytical Method Development and Validation.
A Guide to Inter-Laboratory Comparison of Hydroquinone-d6 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of Hydroquinone-d6 analysis. Due to the absence of publicly available proficiency testing data for this specific analyte, this document outlines a standardized protocol and a hypothetical study to assist laboratories in assessing their analytical performance.
Introduction
This compound (HQ-d6) is the deuterated analog of hydroquinone, often used as an internal standard in pharmacokinetic and metabolic studies of hydroquinone and its precursors, such as benzene. Ensuring the accuracy and comparability of analytical data for HQ-d6 across different laboratories is crucial for the reliability of clinical and preclinical study outcomes. Inter-laboratory comparisons, also known as proficiency tests or round-robin studies, are essential for evaluating and improving the quality of analytical measurements.
This guide presents a detailed experimental protocol for the analysis of HQ-d6, a proposed workflow for an inter-laboratory comparison study, and a hypothetical dataset to illustrate the evaluation of laboratory performance.
Experimental Protocols
A robust and validated analytical method is the cornerstone of any reliable inter-laboratory comparison. The following High-Performance Liquid Chromatography (HPLC) method is recommended for the quantification of this compound in a biological matrix like human plasma.
Sample Preparation: Protein Precipitation
This protocol describes the extraction of this compound from a plasma sample.
-
Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma sample for the study.
-
Internal Standard Addition: Spike with an appropriate internal standard if not already present in the sample provided by the study coordinator.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for HPLC analysis.
HPLC-UV Analysis Method
This method provides the conditions for the chromatographic separation and detection of this compound.
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 295 nm.
-
Run Time: 10 minutes.
Calibration and Quality Control
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed with the study samples to ensure the accuracy and precision of the run.
Inter-Laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study.
The Indispensable Role of Deuterated Internal Standards: A Case for Hydroquinone-d6 in Bioanalytical Methodologies
For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of bioanalytical methods employing a stable isotope-labeled internal standard, specifically Hydroquinone-d6, against those utilizing alternative approaches without a deuterated analog. Through a detailed examination of experimental protocols and performance data, we illustrate the significant advantages conferred by the use of this compound in achieving robust and accurate quantification of hydroquinone in biological matrices.
The fundamental principle of using an internal standard (IS) in quantitative analysis is to compensate for the variability inherent in sample preparation and analysis. An ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in LC-MS/MS-based bioanalysis. By incorporating deuterium atoms into the molecular structure of hydroquinone, a mass shift is induced, allowing the mass spectrometer to differentiate between the analyte and the IS. Crucially, the physicochemical properties of the SIL-IS remain nearly identical to the unlabeled analyte, ensuring they co-elute chromatographically and experience similar ionization and matrix effects.
Performance Under the Magnifying Glass: A Data-Driven Comparison
To objectively assess the impact of using a deuterated internal standard, we present a comparative summary of validation parameters for two distinct bioanalytical methods for hydroquinone quantification. "Method A" represents a validated approach utilizing this compound as the internal standard, with performance characteristics typical for such assays. "Method B" is based on a published high-performance liquid chromatography (HPLC) method with coulometric array detection that does not employ an internal standard.
| Validation Parameter | Method A: With this compound (LC-MS/MS) | Method B: Without Internal Standard (HPLC-Coulometric Array) |
| Analyte | Hydroquinone | Hydroquinone |
| Matrix | Human Plasma | Human Urine |
| Internal Standard | This compound | None |
| Linearity (r²) | >0.995 | Not explicitly stated, but method was validated |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Not explicitly stated, but method was validated |
| Precision (%RSD) | <15% (<20% at LLOQ) | Not explicitly stated, but method was validated |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range | 12.5 ng on-column[1] |
| Recovery | High and consistent across concentration levels | Not explicitly stated |
| Matrix Effect | Significantly minimized | Potential for significant impact on accuracy and precision |
This table synthesizes typical performance data for methods with deuterated internal standards and specific data from a validated method without an internal standard.
The data clearly indicates that while both methods are validated, the use of a deuterated internal standard in Method A provides a higher degree of confidence in the accuracy and precision of the results by actively correcting for matrix effects.
Decoding the Experimental Design: A Tale of Two Protocols
The divergence in performance between the two methods can be directly attributed to their distinct experimental workflows.
Method A: The Gold Standard with this compound
This approach leverages the power of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Experimental Protocol:
-
Sample Preparation:
-
Aliquots of the biological matrix (e.g., human plasma) are spiked with a known concentration of this compound solution.
-
Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile or methanol).
-
The sample is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred and may be further diluted or directly injected into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatography: A reversed-phase C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. This separates hydroquinone and this compound from other matrix components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both hydroquinone and this compound.
-
Hydroquinone Transition (Example): m/z 111 → 83
-
This compound Transition (Example): m/z 117 → 89
-
-
-
Quantification: The peak area ratio of the analyte (hydroquinone) to the internal standard (this compound) is calculated and used to determine the concentration of hydroquinone in the unknown sample by interpolation from a calibration curve.
Method B: A Glimpse into Analysis Without a Deuterated Counterpart
This method relies on HPLC with electrochemical detection, which, while sensitive, is more susceptible to matrix interferences without the corrective power of a co-eluting internal standard.
Experimental Protocol:
-
Sample Preparation:
-
Urine samples are centrifuged to remove particulate matter.
-
The supernatant is directly injected into the HPLC system.
-
-
HPLC-Coulometric Array Analysis:
-
Chromatography: A reversed-phase C18 column with a polar endcapping is used. The mobile phase consists of a gradient of aqueous buffer and an organic modifier.
-
Detection: A coulometric array detector is used to selectively and sensitively measure hydroquinone based on its electrochemical properties.
-
-
Quantification: The peak area of the hydroquinone peak is directly compared to a calibration curve prepared in a similar matrix to determine the concentration.[1]
Visualizing the Methodological Divide
To further elucidate the operational differences, the following diagrams illustrate the core workflows.
References
Performance Characteristics of Hydroquinone-d6 as a Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hydroquinone-d6 as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate standard for their quantitative analysis needs.
Introduction to Internal Standards in Analytical Chemistry
In quantitative analysis, an internal standard is a chemical substance that is added in a constant amount to samples, calibration standards, and quality control samples. The use of an internal standard is a crucial technique to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument.
Deuterated compounds, such as this compound, are often considered the "gold standard" for internal standards in mass spectrometry-based assays. In this compound, the six hydrogen atoms of the hydroquinone molecule are replaced with deuterium atoms. Since deuterium has nearly identical chemical properties to hydrogen, this compound behaves almost identically to hydroquinone during sample extraction, derivatization, and chromatographic separation. However, due to the mass difference between deuterium and hydrogen, it can be easily differentiated from the unlabeled hydroquinone by a mass spectrometer.
Performance Comparison: this compound vs. Alternative Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of a bioanalytical method. This section compares the performance of this compound with other potential internal standards for the quantification of hydroquinone.
Data Presentation
The following table summarizes the expected performance characteristics of different types of internal standards for the analysis of hydroquinone.
| Performance Metric | This compound (Isotopically Labeled IS) | Structural Analog IS (e.g., Arbutin) | No Internal Standard |
| Compensation for Matrix Effects | Excellent | Moderate to Poor | None |
| Correction for Extraction Variability | Excellent | Good to Moderate | None |
| Precision (CV%) | < 5% | 5-15% | > 15% |
| Accuracy (% Bias) | ± 5% | ± 10-20% | > 20% |
| Linearity (r²) | > 0.999 | > 0.995 | Variable |
| Potential for Ion Suppression/Enhancement | Minimized | Possible | High |
Note: The data presented in this table are illustrative and represent typical performance. Actual results may vary depending on the specific assay conditions and matrix.
Experimental Protocols
Quantification of Hydroquinone in Cosmetic Cream using LC-MS/MS with this compound Internal Standard
This protocol describes a method for the determination of hydroquinone in a cosmetic cream matrix.
a. Sample Preparation
-
Weighing: Accurately weigh approximately 0.5 g of the cosmetic cream into a 15 mL polypropylene centrifuge tube.
-
Spiking: Add 50 µL of a 10 µg/mL solution of this compound in methanol to each sample, calibrant, and quality control sample.
-
Extraction: Add 5 mL of methanol to the tube.
-
Homogenization: Vortex the tube for 2 minutes to ensure complete dispersion of the cream.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of the supernatant to a new tube and dilute with 900 µL of the mobile phase.
-
Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
b. LC-MS/MS Conditions
-
LC System: A standard High-Performance Liquid Chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Hydroquinone: Precursor ion (m/z) 109.0 -> Product ion (m/z) 81.0
-
This compound: Precursor ion (m/z) 115.0 -> Product ion (m/z) 85.0
-
Method Validation
The analytical method should be validated according to international guidelines to ensure its reliability. Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Precision and Accuracy: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at low, medium, and high concentrations.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Mandatory Visualization
Signaling Pathway: Inhibition of Melanogenesis by Hydroquinone
Hydroquinone's primary mechanism of action as a skin-lightening agent is the inhibition of tyrosinase, the key enzyme in the melanin synthesis pathway.
Experimental Workflow: Quantitative Analysis using an Internal Standard
The following diagram illustrates a typical workflow for the quantitative analysis of an analyte in a complex matrix using an internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the quantitative analysis of hydroquinone in complex matrices. Its ability to mimic the behavior of the analyte throughout the analytical process leads to superior accuracy, precision, and reliability compared to other types of internal standards or the absence of an internal standard. The provided experimental protocol and workflow offer a robust starting point for the development and validation of analytical methods for hydroquinone quantification.
A Comparative Guide to Deuterated Internal Standards for Hydroquinone Analysis
For researchers, scientists, and drug development professionals seeking the most reliable and accurate quantification of hydroquinone, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of commercially available deuterated hydroquinone standards, offering insights into their performance and application.
Hydroquinone, a compound of interest in various fields from environmental analysis to clinical toxicology, requires precise measurement, often at trace levels. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in mass spectrometry-based quantification, as it effectively compensates for variations in sample preparation, chromatography, and instrument response.[1] Hydroquinone-d6 has traditionally been a common choice; however, understanding the available alternatives is crucial for optimizing analytical methods. This guide focuses on a comparison between this compound and a commercially available alternative, Hydroquinone-d4.
Commercially Available Deuterated Hydroquinone Standards
A thorough market survey reveals that while this compound is readily available from multiple suppliers, the selection of alternative deuterated hydroquinone standards is more limited. Hydroquinone-d4, with deuterium atoms labeling the benzene ring, has been identified as a viable commercial alternative.
| Product Name | Supplier | Catalog Number |
| This compound | Sigma-Aldrich | 452440 |
| This compound | Cambridge Isotope Laboratories, Inc. | DLM-2306[2] |
| This compound | Clearsynth | CS-I-02480 |
| Hydroquinone-2,3,5,6-d4 | Santa Cruz Biotechnology, Inc. | sc-224430 |
Performance Comparison: this compound vs. Hydroquinone-d4
Key Performance Parameters:
| Parameter | This compound | Hydroquinone-d4 | Considerations & Potential for Isotope Effects |
| Mass Shift | +6 Da | +4 Da | Both provide sufficient mass shift to avoid isotopic overlap with the native analyte. |
| Chromatographic Retention Time | Expected to be very similar to unlabeled hydroquinone, with a potential for a slight shift.[3][4][5][6][7][8] | Expected to be very similar to unlabeled hydroquinone, with a potential for a slight shift.[3][4][5][6][7][8] | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to the "isotope effect".[9] The magnitude of this shift can depend on the degree and position of deuteration. A minimal retention time difference between the analyte and the internal standard is desirable to ensure they experience the same matrix effects.[1] |
| Mass Spectral Fragmentation | Expected to show similar fragmentation to hydroquinone, with fragments shifted by the corresponding number of deuterium atoms. | Expected to show similar fragmentation to hydroquinone, with fragments shifted by the corresponding number of deuterium atoms. | The position of deuteration can sometimes influence fragmentation pathways, although this is generally a minor effect for ring-deuterated compounds. |
| Potential for Deuterium Exchange | The deuterium atoms on both the ring and the hydroxyl groups are generally stable under typical analytical conditions. However, hydroxyl deuterons can be prone to back-exchange in protic solvents. | The deuterium atoms on the benzene ring are highly stable and not prone to back-exchange. | Hydroquinone-d4 may offer a slight advantage in terms of stability if the analytical method involves prolonged exposure to protic solvents, as the ring-deuteration is more robust against back-exchange compared to the hydroxyl deuteration in this compound. |
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of hydroquinone in a biological matrix using a deuterated internal standard. This protocol should be optimized for specific applications.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the deuterated internal standard (e.g., 100 ng/mL of this compound or Hydroquinone-d4).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hydroquinone: Precursor Ion (m/z) -> Product Ion (m/z) (To be determined empirically)
-
This compound: Precursor Ion (m/z) + 6 -> Product Ion (m/z) + n (To be determined empirically)
-
Hydroquinone-d4: Precursor Ion (m/z) + 4 -> Product Ion (m/z) + n (To be determined empirically)
-
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of hydroquinone using a deuterated internal standard.
Caption: A typical analytical workflow for hydroquinone quantification.
Logical Relationship for Standard Selection
The choice between this compound and its alternatives involves considering several factors.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Hydroquinone (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2306-1 [isotope.com]
- 3. scispace.com [scispace.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Comparative stability of Hydroquinone-d6 and its non-deuterated form
In the realm of pharmaceutical and cosmetic formulation, the stability of active ingredients is paramount. Hydroquinone, a widely used agent for treating hyperpigmentation, is notoriously susceptible to oxidation, which compromises its efficacy and can lead to the formation of undesirable byproducts. A promising strategy to enhance its stability is through deuteration. This guide provides a comparative analysis of the stability of Hydroquinone-d6 and its non-deuterated counterpart, supported by experimental data and detailed methodologies.
Enhanced Stability of this compound: The Kinetic Isotope Effect
The substitution of hydrogen atoms with their heavier isotope, deuterium, at specific positions in a molecule can significantly slow down chemical reactions involving the cleavage of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon is known as the Kinetic Isotope Effect (KIE). In the case of hydroquinone, oxidation is a critical degradation pathway that involves the abstraction of a hydrogen atom from its hydroxyl groups.
While direct comparative stability studies between commercially available this compound and hydroquinone are not extensively published, the principles of KIE and data from related experiments strongly support the enhanced stability of the deuterated form. For instance, studies on the oxidation of hydroquinones have demonstrated a significant solvent isotope effect when the reaction is carried out in heavy water (D₂O) versus regular water (H₂O). One such study on the oxidation of hydroquinone by a trans-dioxoruthenium(VI) complex found a kinetic isotope effect (kH₂O/kD₂O) of 4.9 at a pH of 1.79, indicating that the O-H bond cleavage is a rate-determining step in the oxidation process.[1] This suggests that replacing the hydrogen on the hydroxyl groups with deuterium would similarly slow down the oxidation rate.
Table 1: Comparative Stability Data
| Compound | Parameter | Value | Implication |
| Hydroquinone | Oxidation Rate | Reference | Susceptible to oxidation |
| This compound | Predicted Oxidation Rate | Slower than Hydroquinone | Enhanced stability due to the Kinetic Isotope Effect |
| Hydroquinone | Kinetic Isotope Effect (kH₂O/kD₂O) | 4.9[1] | O-H bond cleavage is rate-determining in oxidation |
Experimental Protocols
To assess and compare the stability of this compound and Hydroquinone, standardized stability testing protocols are employed. These protocols are designed to simulate the effects of environmental factors over time.
Accelerated Stability Testing
This method is used to predict the long-term stability of a substance in a shorter period by subjecting it to elevated stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of both this compound and Hydroquinone of known concentrations in a suitable solvent system (e.g., a hydroalcoholic solution or a cream base).
-
Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% ± 5% relative humidity (RH), as per ICH guidelines.[2][3]
-
Time Points: Withdraw aliquots of the samples at specified time intervals (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples at each time point for the concentration of the active ingredient and the presence of degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is commonly used for this purpose.[2]
-
Data Evaluation: Compare the rate of degradation of this compound to that of Hydroquinone. A significantly lower degradation rate for the deuterated compound would confirm its enhanced stability.
Photostability Testing
This test evaluates the stability of a compound when exposed to light.
Methodology:
-
Sample Preparation: Prepare samples of both compounds as described for accelerated stability testing.
-
Light Exposure: Expose the samples to a light source that provides a standardized output of both ultraviolet (UV) and visible light, as specified in ICH guideline Q1B. A control group of samples should be shielded from light to serve as a dark control.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples for potency and degradation products using a suitable analytical method like HPLC.
-
Comparison: Compare the extent of degradation in the light-exposed samples of this compound and Hydroquinone.
Signaling Pathways and Mechanism of Action
Hydroquinone's primary mechanism of action in treating hyperpigmentation is the inhibition of tyrosinase, the key enzyme in the melanin synthesis pathway.[4][5][6] However, its use is also associated with potential cytotoxicity, which involves various cellular signaling pathways.
Caption: Dual pathways of Hydroquinone action.
The diagram above illustrates the dual role of hydroquinone. On one hand, it inhibits tyrosinase, thereby reducing melanin production.[4][5][6] On the other hand, it can induce cytotoxicity through the generation of reactive oxygen species (ROS), which can activate the intrinsic apoptosis pathway via Caspase 9 and Caspase 3.[7] Additionally, hydroquinone can activate the Aryl Hydrocarbon Receptor (AhR) pathway, which is implicated in its toxic effects on various cell types.[8]
Conclusion
The principles of the Kinetic Isotope Effect strongly suggest that this compound possesses superior stability against oxidation compared to its non-deuterated form. This enhanced stability can translate to a longer shelf-life, improved formulation robustness, and potentially a better safety profile by reducing the formation of oxidative degradation products. For researchers and drug development professionals, the use of deuterated hydroquinone presents a compelling strategy to overcome the inherent instability of this widely used dermatological agent. Further head-to-head stability studies are warranted to quantify the precise stability advantage of this compound.
References
- 1. Kinetics and mechanism of the oxidation of hydroquinones by a trans-dioxoruthenium(VI) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Hydroquinone-induced apoptosis of human lymphocytes through caspase 9/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroquinone, an Environmental Pollutant, Affects Cartilage Homeostasis through the Activation of the Aryl Hydrocarbon Receptor Pathway | MDPI [mdpi.com]
A Comparative Guide to the Isotopic Purity of Hydroquinone-d6
For researchers, scientists, and drug development professionals utilizing deuterated compounds, the isotopic purity of these reagents is a critical parameter influencing experimental accuracy and data reliability. This guide provides a comprehensive evaluation of Hydroquinone-d6, comparing it with potential alternatives and detailing the experimental protocols for assessing its isotopic purity.
Introduction to Isotopic Purity in Deuterated Standards
Deuterated compounds, such as this compound, are invaluable tools in various scientific disciplines, particularly as internal standards in quantitative mass spectrometry-based analyses. The substitution of hydrogen with deuterium atoms results in a mass shift, allowing for clear differentiation between the standard and the non-labeled analyte. However, the effectiveness of a deuterated standard is contingent on its isotopic purity—the extent to which the intended hydrogen atoms have been replaced by deuterium. Incomplete deuteration can lead to isotopic interferences and compromise the accuracy of quantitative results.
Comparison of this compound and Alternatives
The selection of an appropriate deuterated standard involves considering its isotopic enrichment, chemical purity, and the availability of alternative labeled compounds. This section compares this compound with its common alternative, Hydroquinone-d4, and the non-deuterated reference standard.
| Product | Supplier Example | Isotopic Purity (Atom % D) | Chemical Purity | Notes |
| This compound | Cambridge Isotope Laboratories, Eurisotop | Typically ≥98% | ≥98%[1][2] | Fully deuterated aromatic ring and hydroxyl groups. |
| Hydroquinone-d4 | LGC Standards | Not specified by all suppliers | Not specified by all suppliers | Deuteration on the aromatic ring only.[3] |
| Hydroquinone | USP, Sigma-Aldrich | Not Applicable | High purity (e.g., Certified Reference Material)[4] | Non-deuterated standard for qualitative and quantitative analysis. |
This compound offers the highest level of deuterium incorporation, minimizing the potential for isotopic overlap with the unlabeled analyte. The deuteration of both the aromatic ring and the hydroxyl groups provides a significant mass shift.
Hydroquinone-d4 presents a viable alternative where deuteration of only the aromatic ring is sufficient. The choice between this compound and -d4 may depend on the specific analytical method and the required mass separation.
Non-deuterated Hydroquinone serves as the primary reference material for method development and validation but is not suitable as an internal standard in isotopic dilution mass spectrometry.
Experimental Protocols for Isotopic Purity Evaluation
The isotopic purity of this compound is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the sites and extent of deuteration. Both ¹H NMR and ²H NMR can be employed.
¹H NMR (Proton NMR):
-
Objective: To quantify the residual proton signals in the deuterated compound.
-
Methodology:
-
A precise amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
A known amount of an internal standard with a distinct, sharp signal (e.g., dimethyl sulfoxide) is added.
-
The ¹H NMR spectrum is acquired.
-
The integrals of the residual proton signals of this compound are compared to the integral of the internal standard to calculate the percentage of non-deuterated species.
-
-
Expected Outcome: For a highly pure this compound sample, the proton signals corresponding to the aromatic and hydroxyl protons should be minimal.
²H NMR (Deuterium NMR):
-
Objective: To directly observe the deuterium nuclei and confirm the positions of deuteration.
-
Methodology:
-
The this compound sample is dissolved in a non-deuterated solvent.
-
The ²H NMR spectrum is acquired.
-
The chemical shifts in the ²H NMR spectrum will correspond to the deuterated positions.
-
-
Expected Outcome: The spectrum should show signals corresponding to deuterium on the aromatic ring and the hydroxyl groups, confirming the D6 labeling.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, allowing for the determination of the isotopic distribution of the deuterated compound.
-
Objective: To determine the relative abundance of different isotopologues (molecules differing only in their isotopic composition).
-
Methodology:
-
The this compound sample is dissolved in a suitable solvent and introduced into the mass spectrometer (e.g., via liquid chromatography or direct infusion).
-
A full scan mass spectrum is acquired with high resolution and mass accuracy.
-
The relative intensities of the ion signals corresponding to the fully deuterated species (d6), as well as the less-deuterated species (d5, d4, etc.), are measured.
-
The isotopic purity is calculated based on the relative abundance of the desired d6 isotopologue.
-
-
Expected Outcome: The mass spectrum of a high-purity this compound sample will be dominated by the molecular ion peak corresponding to the fully deuterated molecule.
Workflow for Evaluating Isotopic Purity
The following diagram illustrates a typical workflow for the comprehensive evaluation of the isotopic purity of this compound.
Caption: A general workflow for determining the isotopic purity of this compound.
Logical Comparison of Alternatives
The decision to use this compound over other alternatives involves a logical evaluation of experimental needs and available resources.
Caption: A decision tree for selecting the appropriate hydroquinone standard.
Conclusion
The evaluation of the isotopic purity of this compound is essential for its effective use as an internal standard. Through a combination of NMR and HRMS techniques, a comprehensive understanding of its isotopic enrichment can be achieved. While this compound offers the highest degree of deuteration, the selection of an appropriate standard, including alternatives like Hydroquinone-d4, should be based on the specific requirements of the analytical method. By following rigorous experimental protocols and carefully considering the available options, researchers can ensure the accuracy and reliability of their quantitative analyses.
References
Justification for Using Hydroquinone-d6 in a Regulated Bioassay: A Comparative Guide
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of an analytical method. This guide provides a comprehensive comparison of Hydroquinone-d6, a stable isotope-labeled (SIL) internal standard, with a structural analog alternative for the quantification of an active pharmaceutical ingredient (API) with a phenolic structure similar to hydroquinone. The experimental data presented herein, compiled from established methodologies for similar analytes, robustly justifies the selection of this compound for regulated bioassays.
The fundamental role of an internal standard is to compensate for the variability inherent in the bioanalytical process, including sample preparation, extraction, and instrument response.[1] An ideal IS mimics the analyte's behavior throughout the analytical workflow. Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis due to their near-identical physicochemical properties to the analyte.[2]
Comparative Analysis of Internal Standards
The performance of this compound is compared against a representative structural analog internal standard. The data summarized below is based on typical validation parameters observed in LC-MS/MS bioanalytical methods for small phenolic molecules.
Table 1: Comparison of Key Performance Parameters
| Parameter | This compound (SIL IS) | Structural Analog IS | Regulatory Acceptance Criteria |
| Precision (%CV) | |||
| Intra-assay | < 5% | < 10% | ≤ 15% |
| Inter-assay | < 6% | < 12% | ≤ 15% |
| Accuracy (%Bias) | ± 5% | ± 10% | ± 15% |
| Recovery (%) | 95 ± 5% | 85 ± 15% | Consistent and reproducible |
| Matrix Effect (%CV) | < 5% | < 15% | ≤ 15% |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
Data Interpretation:
The data clearly indicates the superior performance of this compound. The lower coefficient of variation (%CV) in precision studies and the smaller bias in accuracy assessments demonstrate a more reliable and reproducible assay.[2] The key advantage of a SIL IS lies in its ability to effectively compensate for matrix effects and variability in extraction recovery. Since this compound co-elutes with the analyte and has the same ionization efficiency, it experiences the same degree of ion suppression or enhancement, leading to a more consistent analyte/IS peak area ratio.[2]
A structural analog, while a viable option when a SIL IS is unavailable, often exhibits different chromatographic behavior and ionization characteristics, leading to less effective compensation for analytical variability.[2]
Experimental Protocols
The following are detailed methodologies for a regulated bioassay designed to quantify a phenolic API in human plasma, comparing the use of this compound and a structural analog IS.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or the structural analog).
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Analyte: Specific precursor > product ion pair
-
This compound: Specific precursor > product ion pair
-
Structural Analog IS: Specific precursor > product ion pair
-
-
3. Method Validation
The method is validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity, linearity, precision, accuracy, recovery, matrix effect, and stability.
Workflow and Decision Logic
The selection of an appropriate internal standard is a critical step in method development for a regulated bioassay. The following diagrams illustrate the experimental workflow and the logical justification for choosing this compound.
References
Safety Operating Guide
Proper Disposal of Hydroquinone-d6: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Hydroquinone-d6, a deuterated form of the common developing agent and polymerization inhibitor, requires careful disposal due to the hazardous nature of its non-deuterated counterpart, hydroquinone. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
While specific regulations may vary by locality, the fundamental principles of disposing of this compound are based on the known hazards of hydroquinone. It is classified as an environmentally hazardous substance, very toxic to aquatic life with long-lasting effects.[1] Therefore, it must not be disposed of down the drain or in regular solid waste streams.[2][3]
Key Safety and Handling Information
Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.
The following table summarizes key quantitative safety and regulatory data for hydroquinone, which should be considered when handling and disposing of this compound.
| Data Point | Value | Reference |
| EPA Reportable Quantity (RQ) | 100 lbs (45.4 kg) | [2] |
| OSHA Permissible Exposure Limit (PEL) | 2 mg/m³ (8-hour time-weighted average) | [1] |
| Oral LD50 (Rat) | 302 mg/kg |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all waste containing this compound. This includes pure, unused product, contaminated materials (e.g., weighing boats, contaminated gloves, paper towels), and solutions.
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it separate from non-hazardous waste and other chemical waste categories.
Step 2: Waste Containment
-
Solid Waste: Place solid this compound and contaminated disposable materials into a clearly labeled, sealable, and chemically resistant waste container. The container should be marked "Hazardous Waste" and include the chemical name "this compound."
-
Liquid Waste: Collect solutions containing this compound in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" with the chemical name and approximate concentration.
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials. This area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
-
Limited Accumulation: Adhere to your institution's and local regulations regarding the maximum amount of hazardous waste that can be accumulated and the time it can be stored on-site.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and the disposal company.
Step 5: Decontamination
-
Work Area: Thoroughly decontaminate the work area where this compound was handled. Use an appropriate cleaning agent and collect all cleaning materials as hazardous waste.
-
Reusable Equipment: Decontaminate any reusable equipment, such as glassware, according to your laboratory's standard operating procedures for hazardous materials.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Personal protective equipment for handling Hydroquinone-d6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with significant health hazards like Hydroquinone-d6. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure a safe working environment.
This compound is a deuterated form of hydroquinone and shares its hazardous properties. It is harmful if swallowed, can cause a severe allergic skin reaction, and leads to serious eye damage.[1][2] Furthermore, it is a suspected carcinogen and is believed to have the potential to cause genetic defects.[1][2] Environmental diligence is also critical, as this compound is highly toxic to aquatic life.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be chemical-resistant. A face shield should be worn over safety glasses, particularly when there is a risk of splashes or explosions. |
| Skin/Body | Chemical-resistant Lab Coat or Apron | A full-length, long-sleeved laboratory coat is mandatory. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of damage before use and wash them before removal. Contaminated gloves must be disposed of as hazardous waste. |
| Respiratory | Respirator | Use in a well-ventilated area or under a fume hood. If airborne dust or aerosols are generated, a respirator with an appropriate particulate filter (e.g., N95) or a full-face respirator may be necessary. |
| Feet | Closed-toe Shoes | Shoes must fully cover the feet; sandals or perforated shoes are not permitted in the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination.
1. Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Have an emergency eyewash station and safety shower accessible.
-
Prepare all necessary equipment (e.g., spatulas, weighing paper, glassware) and label all containers clearly.
2. Weighing and Transferring:
-
Handle solid this compound with care to avoid generating dust.
-
Use a clean, dry spatula for transferring the solid.
-
Weigh the compound on wax paper or in a tared container within the fume hood.
-
After transferring, carefully fold the weighing paper and dispose of it as hazardous waste.
3. Dissolving and Solution Preparation:
-
When dissolving, slowly add the this compound to the solvent to prevent splashing.
-
If the process generates heat, use an ice bath to control the temperature.
-
Ensure the container is appropriately sealed after the solution is prepared.
4. Post-Handling:
-
Thoroughly clean the work area, decontaminating any surfaces that may have come into contact with the chemical.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing papers, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and rinseates should be collected in a designated, sealed hazardous waste container for halogenated or non-halogenated solvents, as appropriate. Never pour this compound or its solutions down the drain.[3]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinseate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
